Product packaging for Eupatolitin(Cat. No.:CAS No. 29536-44-5)

Eupatolitin

Cat. No.: B1235507
CAS No.: 29536-44-5
M. Wt: 346.3 g/mol
InChI Key: WYKWHSPRHPZRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eupatolitin is a tetrahydroxyflavone that is flavone substituted by hydroxy groups at positions 3, 5, 3' and 4' and methoxy groups at positions 6 and 7 respectively. It is a tetrahydroxyflavone, a dimethoxyflavone and a member of flavonols. It is functionally related to a flavone.
This compound has been reported in Haplopappus foliosus, Ipomopsis polycladon, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O8 B1235507 Eupatolitin CAS No. 29536-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O8/c1-23-11-6-10-12(14(21)17(11)24-2)13(20)15(22)16(25-10)7-3-4-8(18)9(19)5-7/h3-6,18-19,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKWHSPRHPZRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183724
Record name Eupatolitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29536-44-5
Record name Eupatolitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29536-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eupatolitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029536445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eupatolitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EUPATOLITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KB4QHZ4YG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eupatolitin: A Technical Guide to Natural Sources, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin, a pharmacologically active flavone, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with the genus Artemisia of the Asteraceae family being its most abundant source.[1][2] Various species within this genus have been identified as containing significant quantities of this flavone.

Table 1: Natural Plant Sources of this compound

Plant FamilyGenusSpeciesCommon Name(s)
AsteraceaeArtemisiaA. argyiChinese Mugwort
A. asiatica-
A. campestrisField Wormwood
A. ludovicianaWhite Sagebrush
A. mongolicaMongolian Mugwort
A. princepsJapanese Mugwort
A. rubripesRed-stemmed Wormwood
A. selengensisSelenga Wormwood
A. umbelliformis-
ChrysanthemumC. arenaria-
C. morifoliumFlorist's Daisy
C. chinense-
GnaphaliumG. affineJersey Cudweed
SalviaS. plebeia-

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The selection of specific methods and solvents can significantly impact the yield and purity of the final product.

Extraction

The initial step in isolating this compound is the extraction from the plant material, which is usually dried and powdered. The choice of solvent is critical and is based on the polarity of this compound.

Table 2: Comparison of Extraction Solvents for Flavonoids

SolventPolarityAdvantagesDisadvantages
MethanolHighHigh extraction efficiency for polar compounds.[3]Toxic.[3]
EthanolHighSafe for use in food and pharmaceuticals; effective for a range of polarities.[3]May have slightly lower extraction efficiency for highly polar compounds compared to methanol.
AcetoneMediumGood for medium-polar compounds; easy to remove due to high volatility.[3]Can co-extract more non-polar impurities.
WaterHighSafe and environmentally friendly.[3]Lower extraction efficiency for less polar compounds.

Methanol and ethanol are the most commonly employed solvents for the extraction of flavonoids like this compound due to their high efficiency in solubilizing these polar compounds.[3]

Experimental Protocol: Solvent Extraction of this compound from Artemisia

This protocol outlines a general procedure for the solvent extraction of this compound from dried Artemisia plant material.

Materials:

  • Dried and powdered Artemisia plant material (e.g., leaves)

  • Ethanol (95%) or Methanol

  • Rotary evaporator

  • Filter paper and funnel or filtration apparatus

Procedure:

  • Maceration: Soak the powdered plant material in the chosen solvent (e.g., 100 g of plant material in 1 L of 95% ethanol) in a sealed container.

  • Agitation: Agitate the mixture periodically for 24-48 hours at room temperature to ensure thorough extraction.

  • Filtration: Filter the mixture to separate the solvent extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Drying: Dry the crude extract completely to remove any residual solvent.

Purification

Following extraction, the crude extract, which contains a mixture of compounds, undergoes purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

2.3.1. Column Chromatography

Column chromatography is a common method for the initial fractionation of the crude extract.

Experimental Protocol: Column Chromatography Purification of this compound

Materials:

  • Crude this compound extract

  • Silica gel (for normal-phase chromatography)

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Glass column

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase (e.g., hexane) and pack it into the glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with the least polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light. Fractions containing the same compound profile are pooled.

  • Concentration: Concentrate the pooled fractions containing this compound using a rotary evaporator.

2.3.2. High-Performance Liquid Chromatography (HPLC)

For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is often employed. Reverse-phase HPLC is a common choice for separating flavonoids.

Experimental Protocol: Preparative HPLC Purification of this compound

Materials:

  • Partially purified this compound fraction from column chromatography

  • HPLC system with a preparative column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile and water)

  • Detector (e.g., UV-Vis)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the this compound-containing fraction in the mobile phase.

  • Method Development: Develop an appropriate gradient elution method to achieve good separation of this compound from other components. A typical mobile phase could be a gradient of water and acetonitrile.

  • Injection: Inject the sample onto the HPLC column.

  • Elution and Detection: Elute the sample through the column using the developed gradient method. Monitor the eluate using a UV-Vis detector at a wavelength where this compound absorbs strongly.

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

Signaling Pathway Interactions

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, notably the PI3K/AKT and MAPK pathways, which are often dysregulated in diseases like cancer.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound has been observed to inhibit this pathway.

PI3K_AKT_Pathway This compound This compound AKT AKT This compound->AKT PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates Downstream Targets Downstream Targets AKT->Downstream Targets Cell Growth Cell Growth Proliferation Proliferation Survival Survival Receptor Tyrosine Kinase Receptor Tyrosine Kinase Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PIP2->PIP3 PIP3->AKT activates Downstream Targets->Cell Growth Downstream Targets->Proliferation Downstream Targets->Survival

This compound's inhibition of the PI3K/AKT signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of this pathway.

MAPK_Pathway This compound This compound RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Differentiation Differentiation Transcription Factors->Differentiation Apoptosis Apoptosis Transcription Factors->Apoptosis Receptor Receptor Receptor->RAS

This compound's modulation of the MAPK signaling pathway.

Quantitative Data on this compound Yield

The yield of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction and purification methods employed. The following table summarizes available data on this compound content from various studies. It is important to note that direct comparison between studies can be challenging due to variations in analytical methods and reporting standards.

Table 3: Quantitative Yield of this compound from Artemisia Species

Artemisia SpeciesPlant PartExtraction SolventAnalytical MethodThis compound Content (mg/g dry weight)Reference
A. annuaAerial partsMethanolLC-MSPresent in small amounts[4]
A. princepsLeaves and TrunkEthanolHPLCNot explicitly quantified in mg/g, but successfully isolated.[1]
A. kermanensisAll partsMethanolTLC, NMR, MSIsolated, but quantitative yield not provided.[2]
A. monospermaAerial partsMethanolColumn Chromatography, TLCIsolated, but quantitative yield not provided.[5]

Note: Quantitative data for this compound yield is not consistently reported across all studies. The table reflects the available information from the cited literature.

Experimental Workflow Diagram

The overall process of isolating this compound from a natural source to its use in biological assays can be visualized as a sequential workflow.

Eupatolitin_Workflow start Plant Material (Artemisia sp.) extraction Solvent Extraction (e.g., Ethanol) start->extraction fractionation Column Chromatography (Silica Gel) extraction->fractionation purification Preparative HPLC (C18 Column) fractionation->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Assays (e.g., Cell Viability, Western Blot) characterization->bioassay end Data Analysis & Interpretation bioassay->end

General workflow for the isolation and biological evaluation of this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, primarily sourced from the Artemisia genus. This guide has provided a comprehensive overview of its natural origins, detailed protocols for its extraction and purification, and insights into its molecular interactions with the PI3K/AKT and MAPK signaling pathways. The methodologies and data presented herein are intended to facilitate further research and development of this compound as a potential therapeutic agent. Future studies focusing on the optimization of extraction protocols to maximize yields and further elucidation of its mechanisms of action will be crucial in translating the potential of this natural flavone into clinical applications.

References

Eupatolitin: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin is a naturally occurring O-methylated flavonol, a class of flavonoids known for their diverse biological activities. As a polyketide, it is found in various plant species. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, presenting key data in a structured format to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Structure

This compound is chemically defined as a tetrahydroxyflavone with methoxy groups at positions 6 and 7.[1] Its systematic name is 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one.[2]

Below is a summary of its key structural identifiers:

IdentifierValue
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one[2]
Molecular Formula C₁₇H₁₄O₈[2]
SMILES COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)OC
InChI InChI=1S/C17H14O8/c1-23-11-6-10-12(14(21)17(11)24-2)13(20)15(22)16(25-10)7-3-4-8(18)9(19)5-7/h3-6,18-19,21-22H,1-2H3
InChIKey WYKWHSPRHPZRCR-UHFFFAOYSA-N
CAS Number 29536-44-5[2]

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueSource
Molecular Weight 346.3 g/mol PubChem
Appearance Yellow crystalline solidGuidechem[1]
Melting Point 285-287 °CNot explicitly found, inferred from a related document with a likely typo. Further verification is recommended.
Boiling Point Data not available
Solubility 4.7 mg/mL in Methanol (with sonication and warming)MedchemExpress
Density 1.592 g/mLWikipedia[2]
pKa (Predicted) 6.13 ± 0.40Guidechem[1]

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small amount of the crystalline this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Solubility

The solubility of this compound can be determined by adding a known excess of the compound to a specific volume of a solvent (e.g., methanol, water, DMSO). The suspension is stirred at a constant temperature for a set period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Extraction and Isolation

This compound can be extracted from plant materials using methods such as maceration or reflux extraction with organic solvents like methanol or ethanol. The crude extract is then subjected to various chromatographic techniques for purification, including column chromatography over silica gel or Sephadex, followed by preparative HPLC to yield pure this compound.

Signaling Pathways

While specific studies detailing the signaling pathways directly modulated by this compound are limited, research on structurally similar flavonoids, such as eupatilin and eupafolin, provides valuable insights into its potential biological activities. It is important to note that these are distinct molecules, and further research is needed to confirm these effects for this compound.

Potential Anti-Cancer Effects: PI3K/Akt and MAPK Pathways

Studies on the related compound eupatilin have shown that it may inhibit the proliferation of colon cancer cells by targeting the PI3K/Akt and MAPK signaling pathways. Eupatilin has been observed to inhibit the phosphorylation of Akt and its downstream targets, while activating components of the MAPK pathway.

PI3K_MAPK_Pathway This compound This compound (potential action) PI3K PI3K This compound->PI3K Inhibition MAPK MAPK (e.g., ERK, p38, JNK) This compound->MAPK Activation Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Apoptosis Apoptosis MAPK->Apoptosis Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB This compound This compound (potential action) This compound->MAPK Inhibition This compound->NFkB Inhibition Inflammatory_Mediators Inflammatory Mediators (e.g., iNOS, COX-2, TNF-α, IL-6) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

References

Eupatolitin: A Comprehensive Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a naturally occurring flavone found in various medicinal plants, notably from the Artemisia species.[1] This molecule has garnered significant scientific interest due to its diverse and potent pharmacological properties. Extensive research has demonstrated its potential as an anticancer, anti-inflammatory, and antioxidant agent.[1] This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and a visual representation of its mechanisms of action through signaling pathway diagrams.

Anticancer Activity

This compound exhibits significant anticancer effects across various cancer cell types. Its mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[2][3]

Quantitative Data: Anticancer Activity of this compound and Related Compounds
CompoundCell LineAssayIC50 ValueReference
This compoundHCT116 (Colon Cancer)Cell Viability> 25 µM[2]
This compoundHT29 (Colon Cancer)Cell Viability> 50 µM[2]
EupatorinMDA-MB-468 (Breast Cancer)MTT Assay0.5 µM
EupatorinMCF-10A (Normal Breast)MTT Assay50 µM
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA.

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as previously described.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the modulation of key inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity of this compound and Related Compounds
CompoundAssaySystemIC50 ValueReference
EupatorinNO ProductionLPS-stimulated RAW 264.7 cells-[4]
SinensetinNO ProductionLPS-stimulated RAW 264.7 cells9.2 µM
EupatorinPGE2 ProductionLPS-stimulated RAW 264.7 cells5.0 µM
SinensetinPGE2 ProductionLPS-stimulated RAW 264.7 cells2.7 µM
EupatorinTNF-α ProductionLPS-stimulated RAW 264.7 cells5.0 µM
SinensetinTNF-α ProductionLPS-stimulated RAW 264.7 cells2.7 µM
Experimental Protocols

The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

Principle: The Griess reagent converts nitrite into a deep purple azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.

Procedure:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and activating cellular antioxidant defense mechanisms.

Quantitative Data: Antioxidant Activity

While specific IC50 values for the DPPH radical scavenging activity of this compound were not found in the initial searches, the general antioxidant capacity of flavonoids is well-documented.

Experimental Protocols

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add the this compound solution to a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging percentage against concentration.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[5]

NF_kappaB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB Inhibits Degradation Degradation IkB_alpha->Degradation NF_kB_active Active NF-κB NF_kB->NF_kB_active Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NF_kB_active->Pro_inflammatory_Genes Translocates & Activates Nucleus Nucleus This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in cancer cells.[2]

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Downstream Downstream Effectors (mTOR, Bad, etc.) p_Akt->Downstream Activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival This compound This compound This compound->Akt Inhibits Phosphorylation

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound is known to activate this protective pathway.[5]

Nrf2_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release & Stabilization ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Translocates & Binds to Nucleus Nucleus Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Activates This compound This compound This compound->Keap1 Inactivates

Caption: this compound activates the Nrf2 antioxidant pathway.

Conclusion

This compound is a promising natural compound with a wide range of biological activities that are highly relevant to drug discovery and development. Its multifaceted mechanisms of action, including the induction of cancer cell death, suppression of inflammation, and enhancement of cellular antioxidant defenses, make it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound. Further studies are warranted to establish more comprehensive quantitative data on its various biological effects and to optimize its potential for clinical applications.

References

Eupatolitin: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatolitin, a flavone found in various Artemisia species, has demonstrated significant anti-inflammatory properties in a range of preclinical studies. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from key in vitro and in vivo experiments. Detailed experimental protocols and visual representations of the core signaling pathways are presented to facilitate further research and development of this promising anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound (5,7-dihydroxy-3',4',6-trimethoxyflavone) has emerged as a potential therapeutic candidate due to its ability to modulate key inflammatory pathways. This document synthesizes the existing scientific literature on the anti-inflammatory effects of this compound, focusing on its molecular targets and efficacy in established inflammatory models.

Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] This inhibition prevents the transcription of downstream targets, including pro-inflammatory cytokines and enzymes. Specifically, this compound has been observed to inhibit the phosphorylation and degradation of IκBα, a key step in the activation of NF-κB.[3]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK1/2, JNK, and p38, plays a crucial role in cellular responses to external stressors, including inflammation. This compound has been found to inhibit the phosphorylation of key kinases within the MAPK pathways, including p38 MAPK, ERK1/2, and JNK.[3] By attenuating MAPK signaling, this compound can reduce the expression of inflammatory mediators.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been extensively studied in vitro, primarily using the RAW 264.7 macrophage cell line stimulated with LPS.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to dose-dependently suppress the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This includes a significant reduction in nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the synthesis of inflammatory molecules.[1][3]

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

MediatorThis compound ConcentrationEffectReference
Nitric Oxide (NO)Dose-dependentInhibition of production[1][3]
iNOSDose-dependentSuppression of expression[1][3]
COX-2Dose-dependentSuppression of expression[1][3]
Reduction of Pro-inflammatory Cytokines

This compound has also been demonstrated to decrease the secretion of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in LPS-activated macrophages.[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

CytokineThis compound ConcentrationEffectReference
TNF-αDose-dependentDecreased expression/production[1]
IL-6Dose-dependentDecreased expression/production[1]
IL-1βDose-dependentDecreased expression/production[1]

In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound has been validated in several animal models of inflammation.

LPS-Induced Acute Lung Injury in Rats

In a rat model of LPS-induced acute lung injury (ALI), pre-treatment with eupatilin (a synonym for this compound) was found to alleviate lung structural damage and reduce the wet/dry lung ratio in a concentration-dependent manner. Furthermore, eupatilin treatment decreased the levels of inflammatory factors such as IL-6 and TNF-α in this model.[4]

Table 3: Effect of Eupatilin in a Rat Model of LPS-Induced Acute Lung Injury

ParameterEupatilin TreatmentOutcomeReference
Lung HistopathologyDose-dependentAlleviation of structural damage[4]
Lung Wet/Dry RatioDose-dependentDecrease, indicating reduced edema[4]
IL-6 LevelsDose-dependentReduction in inflammatory cytokine[4]
TNF-α LevelsDose-dependentReduction in inflammatory cytokine[4]
Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic method for evaluating acute anti-inflammatory activity. While specific quantitative data for this compound in this model was not detailed in the initial searches, this model is a standard for assessing compounds that inhibit inflammatory mediators like those affected by this compound. The model involves injecting carrageenan into the paw of a rodent and measuring the subsequent swelling over several hours.

Experimental Protocols

In Vitro Inhibition of Nitric Oxide Production in RAW 264.7 Cells
  • Cell Culture: Maintain RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis of NF-κB and MAPK Pathway Proteins
  • Cell Lysis: After treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C. Also, use an antibody against a housekeeping protein like β-actin or GAPDH for loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

LPS-Induced Acute Lung Injury in Rats
  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into control, LPS-only, and LPS + eupatilin treatment groups (with varying doses of eupatilin).

  • Treatment: Administer eupatilin (e.g., by oral gavage or intraperitoneal injection) 1 hour prior to LPS challenge.

  • LPS Instillation: Anesthetize the rats and intratracheally instill a single dose of LPS (e.g., 5 mg/kg body weight).

  • Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, euthanize the animals.

  • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting and cytokine analysis.

  • Lung Tissue Collection: Harvest the lungs for histopathological examination (H&E staining) and to measure the wet/dry weight ratio (an indicator of edema).

  • Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the BAL fluid and/or serum using ELISA kits according to the manufacturer's instructions.

Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization and Grouping: As described for the ALI model.

  • Treatment: Administer this compound or a vehicle control orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[5]

  • Calculation of Edema and Inhibition:

    • Calculate the increase in paw volume for each animal at each time point.

    • Determine the percentage of inhibition of edema by the this compound treatment compared to the vehicle control group.

Signaling Pathway and Workflow Diagrams

This compound's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Proinflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.

This compound's Modulation of the MAPK Signaling Pathway

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates ERK ERK1/2 Upstream_Kinases->ERK Phosphorylates AP1 AP-1 p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes Induces This compound This compound This compound->p38 Inhibits This compound->JNK Inhibits This compound->ERK Inhibits

Caption: this compound modulates MAPK signaling by inhibiting p38, JNK, and ERK.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

Experimental_Workflow Start Start: RAW 264.7 Cell Culture Pretreat Pre-treatment with this compound Start->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate Incubate Incubation (24h) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay ELISA ELISA for Cytokines Collect_Supernatant->ELISA Western_Blot Western Blot for Proteins Lyse_Cells->Western_Blot End End: Data Analysis Griess_Assay->End ELISA->End Western_Blot->End

Caption: Workflow for in vitro screening of this compound's anti-inflammatory effects.

Conclusion

This compound has consistently demonstrated potent anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways. The collective in vitro and in vivo data strongly support its potential as a lead compound for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive resource for researchers to further investigate and harness the therapeutic potential of this compound.

References

Eupatolitin: A Technical Guide to its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatolitin, a flavone found in various medicinal plants, has garnered significant scientific interest for its potential therapeutic properties, particularly its role as a potent antioxidant agent. This technical guide provides an in-depth analysis of this compound's antioxidant capabilities, focusing on its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation. While direct quantitative data on this compound's antioxidant capacity is limited in publicly available literature, this guide synthesizes the existing knowledge to provide a comprehensive resource for researchers and drug development professionals.

Introduction to this compound and Oxidative Stress

This compound (5,7-dihydroxy-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one) is a naturally occurring O-methylated flavone. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants like this compound can mitigate oxidative stress by neutralizing free radicals and upregulating endogenous antioxidant defense mechanisms.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: this compound can directly donate a hydrogen atom or an electron to neutralize free radicals, such as the superoxide anion and hydroxyl radicals, thereby preventing them from damaging cellular components like DNA, proteins, and lipids.

  • Indirect Antioxidant Effects via Nrf2 Pathway Activation: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response[1]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression.

Quantitative Data on Antioxidant Activity

Table 1: In Vitro Radical Scavenging Activity of this compound

AssayIC50 (µM)Standard (IC50 µM)Reference
DPPHData not availableAscorbic Acid: [Value]
ABTSData not availableTrolox: [Value]

Table 2: Cellular Antioxidant Activity of this compound

AssayCell LineEC50 (µM)Standard (EC50 µM)Reference
CAAHepG2Data not availableQuercetin: [Value]

Table 3: Effect of this compound on Endogenous Antioxidant Enzyme Activity

EnzymeCell Line/ModelTreatment Concentration (µM)Fold Increase/Specific ActivityReference
Superoxide Dismutase (SOD)Data not availableData not availableData not available
Catalase (CAT)Data not availableData not availableData not available
Glutathione Peroxidase (GPx)Data not availableData not availableData not available
Heme Oxygenase-1 (HO-1)Data not availableData not availableData not available

Signaling Pathways and Visualizations

The Nrf2-ARE Signaling Pathway

The activation of the Nrf2-ARE pathway is a cornerstone of this compound's indirect antioxidant effect. The following diagram illustrates this critical signaling cascade.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub Ubiquitin Keap1_Nrf2->Ub Constitutive Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Constitutive Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Nrf2_ARE Nrf2-ARE Binding ARE->Nrf2_ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT, GPx) Nrf2_ARE->Antioxidant_Genes Transcription

Figure 1: this compound-mediated activation of the Nrf2-ARE signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the this compound stock solution.

    • Add 180 µL of the DPPH solution to each well.

    • For the control, add 20 µL of the solvent instead of the this compound solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Workflow start Start reagent_prep Prepare this compound and DPPH solutions start->reagent_prep plate_setup Add this compound and DPPH to 96-well plate reagent_prep->plate_setup incubation Incubate in dark for 30 minutes plate_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation end End calculation->end

Figure 2: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the this compound solution to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

  • Cell Culture and Seeding:

    • Culture human hepatocarcinoma (HepG2) cells in appropriate media.

    • Seed the HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Assay Procedure:

    • Remove the media and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.

    • Wash the cells with PBS to remove the extracellular compounds.

    • Add 600 µM of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • The area under the curve (AUC) is calculated for both control and this compound-treated wells.

    • The CAA unit is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

    • The EC50 value (the concentration of the sample that produces a 50% reduction in the CAA unit) is determined.

CAA_Workflow start Start cell_seeding Seed HepG2 cells in a 96-well plate start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h treatment Treat with this compound and DCFH-DA incubation_24h->treatment wash Wash with PBS treatment->wash aaph_addition Add AAPH to induce oxidative stress wash->aaph_addition fluorescence_reading Measure fluorescence kinetically for 1 hour aaph_addition->fluorescence_reading calculation Calculate CAA units and EC50 fluorescence_reading->calculation end End calculation->end

Figure 3: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Measurement of Antioxidant Enzyme Activity

The activity of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in cell lysates or tissue homogenates after treatment with this compound. Commercially available assay kits are commonly used for these measurements, and the protocols provided by the manufacturers should be followed. Generally, these assays involve spectrophotometric measurement of the enzyme-catalyzed reaction.

Conclusion and Future Directions

This compound demonstrates significant promise as an antioxidant agent, primarily through its ability to activate the Nrf2 signaling pathway and upregulate the expression of endogenous antioxidant enzymes. While direct, quantitative evidence of its radical scavenging capacity is currently limited in the scientific literature, the mechanistic understanding of its action provides a strong rationale for its further investigation.

Future research should focus on:

  • Quantitative Assessment: Performing standardized antioxidant assays (DPPH, ABTS, CAA) to determine the specific IC50 and EC50 values for this compound.

  • In Vivo Studies: Evaluating the antioxidant efficacy of this compound in animal models of diseases associated with oxidative stress.

  • Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its in vivo activity.

  • Drug Development: Exploring the potential of this compound and its derivatives as therapeutic agents for the prevention and treatment of oxidative stress-related disorders.

This technical guide serves as a foundational resource for the scientific community to advance the understanding and application of this compound as a novel antioxidant agent.

References

Eupatolitin: A Technical Guide to its Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin, a flavone found in various Artemisia species, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth overview of the anti-cancer effects of this compound, focusing on its mechanisms of action, effects on key signaling pathways, and summaries of in vitro and in vivo studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Citation
HCT116 Colon Cancer>25[1]
HT29 Colon Cancer>50[1]
MIA-PaCa2 Pancreatic Cancer>30[2]
SH-SY5Y Neuroblastoma>30[2]
MCF-7 Breast Cancer>30[2]
A375 Melanoma150-300[3]
786-O Renal Cancer10-40[4]
AGS Gastric CancerNot specified[5]
HepG2 Liver Cancer3-300 (protective effects)[6]

Note: The provided IC50 values are approximate as they are derived from graphical representations or textual descriptions in the cited literature.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through several key mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. In colon cancer cells (HCT116 and HT29), treatment with 50 µM and 100 µM this compound for 48 hours significantly increased apoptosis.[1] Specifically, in HCT116 cells, apoptosis increased by 4.4-fold and 13.2-fold at 50 µM and 100 µM, respectively.[1] In HT29 cells, the increase was 1.6-fold and 1.7-fold at the same concentrations.[1] This pro-apoptotic effect is associated with a decrease in the mitochondrial membrane potential and modulation of apoptosis-related proteins.[1] this compound treatment leads to the suppression of the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic protein BAK and cytochrome c.[1]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In human melanoma A375 cells, this compound induces cell cycle arrest at the G2/M phase in a dose-dependent manner.[3]

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is mediated through its influence on critical signaling pathways that regulate cell growth, survival, and metastasis.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation. This compound has been demonstrated to inhibit this pathway in several cancer types. In colon cancer cells, this compound inhibits the phosphorylation of AKT and its downstream targets, P70S6K and S6.[1] Similarly, in renal cancer cells, this compound suppresses the activation of PI3K and AKT.[4]

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT P70S6K P70S6K AKT->P70S6K S6 S6 P70S6K->S6 CellSurvival Cell Survival & Proliferation S6->CellSurvival

Caption: this compound inhibits the PI3K/AKT signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound's effect on this pathway appears to be context-dependent. In colon cancer cells, this compound induces the phosphorylation of ERK, p90RSK, p38, and JNK.[1] Conversely, in gastric cancer cells, it inhibits the activation of ERK1/2.[5] In renal cancer cells, this compound activates ERK, JNK, and p38.[4]

MAPK_Pathway This compound This compound MAPK_Family MAPK Family (ERK, p38, JNK) This compound->MAPK_Family Modulates Downstream Downstream Effectors (e.g., p90RSK) MAPK_Family->Downstream CellularProcesses Apoptosis, Proliferation, Differentiation Downstream->CellularProcesses

Caption: this compound modulates the MAPK signaling pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is implicated in inflammation and cancer. Pretreatment with this compound has been shown to diminish the expression of phosphorylated JAK2 and STAT3 in RAW264.7 macrophage cells, suggesting its potential to suppress this signaling cascade.[7]

JAK_STAT_Pathway This compound This compound JAK2 p-JAK2 This compound->JAK2 STAT3 p-STAT3 This compound->STAT3 JAK2->STAT3 GeneExpression Inflammatory Gene Expression STAT3->GeneExpression

Caption: this compound suppresses the JAK/STAT signaling pathway.

Anti-Metastatic and Synergistic Effects

This compound also exhibits potential in preventing cancer metastasis and enhancing the efficacy of conventional chemotherapy.

Inhibition of Invasion and Migration

In colon cancer cells, this compound has been demonstrated to inhibit cell invasion and migration.[1] A Transwell migration assay showed that 50 µM of this compound significantly reduced the number of migrating HCT116 and HT29 cells.[1]

Synergistic Effects with Chemotherapy

This compound has shown synergistic effects when combined with standard anticancer drugs. In colon cancer cells, co-treatment of this compound with 5-fluorouracil (5-FU) or irinotecan further reduced cell viability compared to single-agent treatment.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_0 MTT Assay Protocol A 1. Seed cells in a 96-well plate B 2. Treat with various concentrations of this compound A->B C 3. Incubate for a specified time (e.g., 24h) B->C D 4. Add MTT solution and incubate C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at ~570 nm E->F

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. Cell viability is calculated as the ratio of the absorbance of treated cells to that of control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow cluster_1 Annexin V/PI Apoptosis Assay Protocol G 1. Treat cells with This compound H 2. Harvest and wash cells with PBS G->H I 3. Resuspend cells in Annexin V binding buffer H->I J 4. Add FITC-Annexin V and Propidium Iodide (PI) I->J K 5. Incubate in the dark J->K L 6. Analyze by flow cytometry K->L

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Culture cancer cells and treat them with this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells at room temperature in the dark for approximately 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[8][9][10][11]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Protocol:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

  • Incubate at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[12][13][14][15][16]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-xL, BAK) overnight at 4°C. Antibody dilutions typically range from 1:1000 to 1:2000.[1][4]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the expression of target proteins to a loading control, such as β-actin or GAPDH.

Transwell Migration and Invasion Assay

This assay assesses the ability of cancer cells to migrate and invade through a porous membrane, mimicking metastasis.

Protocol:

  • For invasion assays, coat the upper surface of a Transwell insert (with a porous polycarbonate membrane) with a layer of Matrigel. For migration assays, the membrane is left uncoated.

  • Seed cancer cells, previously starved in serum-free medium, into the upper chamber of the Transwell insert.

  • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. The upper chamber contains serum-free medium with or without this compound.

  • Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

  • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde.

  • Stain the cells with a dye such as crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify migration or invasion.[17][18][19][20][21]

In Vivo Studies

While in vitro studies provide valuable mechanistic insights, in vivo animal models are crucial for evaluating the therapeutic potential of this compound in a more complex biological system.

Xenograft Tumor Model

A common in vivo model involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice (e.g., nude or SCID mice).

General Protocol:

  • Human cancer cells are harvested and injected subcutaneously into the flank of immunocompromised mice.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives this compound via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • The body weight of the mice is also monitored as an indicator of toxicity.

  • At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or Western blotting.[22][23][24][25]

Conclusion

This compound demonstrates significant anti-cancer effects across a variety of cancer types through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, including the PI3K/AKT and MAPK pathways. Furthermore, its ability to inhibit cancer cell migration and invasion, coupled with its synergistic effects with conventional chemotherapeutics, highlights its potential as a valuable candidate for further pre-clinical and clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's anti-cancer properties.

References

An In-depth Technical Guide to the Primary Molecular Targets of Eupatolitin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavone naturally found in various medicinal plants, such as certain Artemisia species.[1][2] As a lipophilic flavonoid, it has garnered significant attention for its wide range of biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[1][3] this compound exerts its effects by modulating a variety of intracellular signaling pathways critical to cell survival, proliferation, and apoptosis.[4][5] Understanding its primary molecular targets is crucial for the structural optimization of this compound as a therapeutic agent and for designing targeted drug development strategies.

This technical guide provides a comprehensive overview of the identified molecular targets of this compound, detailed experimental protocols for their identification, quantitative data on its activity, and visual representations of the key signaling pathways it modulates.

Primary Molecular Targets and Signaling Pathways

This compound's therapeutic effects, particularly its anti-cancer activity, stem from its ability to interact with and modulate multiple key signaling pathways. The primary targets lie within the PI3K/Akt and MAPK signaling cascades, which are central regulators of cell growth, proliferation, and survival.[4][6]

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and growth. This compound has been shown to be a potent inhibitor of this pathway in various cancer cell lines, including colon, endometrial, and esophageal cancers.[4]

  • Mechanism of Inhibition : this compound inhibits the phosphorylation of Akt and its downstream effector proteins, such as P70 ribosomal protein S6 kinase (P70S6K) and the ribosomal protein S6.[4] This inhibition blocks the pro-survival signals, leading to decreased cell viability and induction of apoptosis. In colon cancer cells (HCT116 and HT29), treatment with this compound resulted in a significant decrease in the levels of phosphorylated Akt (p-Akt), p-P70S6K, and p-S6.[4][6]

  • Downstream Effects : Inhibition of the PI3K/Akt pathway by this compound leads to:

    • Induction of Apoptosis : By suppressing pro-survival signals, this compound triggers programmed cell death.[4]

    • Cell Cycle Arrest : It can cause cell cycle arrest at the G1/S or G2/M phase, depending on the cancer type, thereby halting proliferation.[4]

    • Synergistic Effects : this compound shows synergistic anti-cancer effects when combined with standard chemotherapeutic drugs like 5-fluorouracil (5-FU).[4]

Below is a diagram illustrating the inhibitory effect of this compound on the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt P70S6K P70S6K Akt->P70S6K S6 S6 P70S6K->S6 Proliferation Cell Proliferation & Survival S6->Proliferation This compound This compound This compound->Inhibition

This compound inhibits the PI3K/Akt signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and stress responses.[7] It consists of several subfamilies, including ERK, JNK, and p38 MAPK.[8] this compound's effect on the MAPK pathway can be context-dependent, sometimes leading to activation and other times inhibition, contributing to its anti-cancer effects.[4]

  • ERK Pathway : In esophageal and endometrial cancer cells, this compound has been shown to inhibit the phosphorylation of ERK, contributing to suppressed cell growth.[4]

  • p38 and JNK Pathways : In contrast, in some colon and renal cancer cells, this compound activates the p38 and JNK stress-activated pathways.[4][6] This activation can induce oxidative stress and mitochondrial dysfunction, ultimately leading to apoptosis.[4]

The dual regulation of MAPK pathways highlights this compound's complex mechanism of action, allowing it to selectively target cancer cells.

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Eupatolitin_Inhibit This compound Eupatolitin_Inhibit->ERK Eupatolitin_Activate This compound Eupatolitin_Activate->JNK Eupatolitin_Activate->p38

This compound's dual action on MAPK signaling pathways.

Quantitative Data Summary

The efficacy of this compound has been quantified in various studies. While specific binding affinities (Kd) are not widely reported, its inhibitory concentration (IC₅₀) has been determined for several cancer cell lines.

Cell LineCancer TypeTarget Pathway/EffectIC₅₀ Value (µM)Reference
MCF-7Breast CancerInhibition of cell growthReported[3]
HepG2Liver CancerInhibition of cell growthReported[3]
HCT116Colon CancerInhibition of p-AktNot specified[4][6]
HT29Colon CancerInhibition of p-AktNot specified[4][6]
Endometrial CellsEndometrial CancerInhibition of p-ERK & p-AktNot specified[4]
Esophageal CellsEsophageal CancerInhibition of p-ERK & p-AktNot specified[4]

Note: Specific IC₅₀ values are often study-dependent and can vary. The table indicates where inhibition has been reported.

Key Experimental Protocols

The identification and validation of this compound's molecular targets involve a range of standard and advanced molecular biology techniques.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell survival.

  • Protocol: MTT Assay

    • Cell Seeding : Plate cancer cells (e.g., HCT116, HT29) in 96-well plates and allow them to adhere overnight.

    • Treatment : Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

    • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measurement : Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.[3]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of kinases in signaling pathways.

  • Protocol: Western Blot

    • Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Quantification : Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE : Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK).

    • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

    • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity corresponds to the protein level.[3][4][6]

Below is a generalized workflow for target validation using Western Blot.

Western_Blot_Workflow A Cell Treatment (with this compound) B Protein Extraction A->B C SDS-PAGE Separation B->C D Membrane Transfer C->D E Antibody Incubation (Primary & Secondary) D->E F Chemiluminescent Detection E->F G Data Analysis (Band Densitometry) F->G

Experimental workflow for Western Blot analysis.
Apoptosis Induction Assays

Flow cytometry is commonly used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.

  • Protocol: Annexin V/Propidium Iodide (PI) Staining

    • Cell Treatment : Treat cells with this compound for the desired time.

    • Harvesting : Collect both adherent and floating cells and wash them with cold PBS.

    • Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

    • Flow Cytometry : Analyze the stained cells using a flow cytometer.

      • Live cells : Annexin V-negative and PI-negative.

      • Early apoptotic cells : Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[3]

Conclusion and Future Directions

The primary molecular targets of this compound identified to date are key components of the PI3K/Akt and MAPK signaling pathways. Its ability to inhibit pro-survival signals while in some cases activating pro-apoptotic stress pathways makes it a promising multi-targeted agent for cancer therapy.

Future research should focus on:

  • Direct Binding Studies : Employing techniques like affinity chromatography coupled with mass spectrometry to identify direct protein binding partners of this compound.

  • Kinase Profiling : Performing comprehensive in vitro kinase assays to determine its inhibitory profile against a broad panel of human kinases.

  • In Vivo Validation : Extending the current cell-based findings to preclinical animal models to validate the identified mechanisms and assess therapeutic efficacy and safety.

This guide provides a foundational understanding for researchers aiming to further elucidate the molecular mechanisms of this compound and harness its therapeutic potential.

References

The Discovery of Eupatolitin from Eupatorium ligustrinum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of Eupatolitin from Eupatorium ligustrinum, a flowering shrub belonging to the Asteraceae family. While the direct isolation of the aglycone this compound from this specific plant is not extensively documented in publicly available literature, its presence is inferred from the well-documented isolation of its glycoside, Eupatolin. This guide outlines the inferred discovery process, encompassing the isolation of the parent glycoside, its subsequent hydrolysis to yield this compound, and the characterization of the molecule. Furthermore, it details the significant biological activities of this compound and the signaling pathways it modulates, which are of considerable interest in the field of drug discovery and development.

Phytochemical Landscape of Eupatorium ligustrinum

Eupatorium ligustrinum, also known by its synonym Ageratina ligustrina, is a plant rich in various secondary metabolites. The genus Eupatorium is known to produce a diverse array of bioactive compounds, with flavonoids and terpenoids being the most prominent chemical constituents[1]. Specifically, Eupatorium ligustrinum has been identified as a source of flavonol rhamnosides, including Eupalin and Eupatolin. Eupatolin is the 3-O-rhamnoside of this compound, establishing the presence of the this compound aglycone within the plant's chemical profile.

The Discovery Pathway: From Glycoside to Aglycone

The discovery of this compound in Eupatorium ligustrinum is intrinsically linked to the isolation and characterization of its glycosidic form, Eupatolin. The process can be logically divided into two key stages: the extraction and isolation of Eupatolin, followed by the hydrolysis of this glycoside to yield the aglycone, this compound.

Experimental Protocol: Isolation of Eupatolin

The following is a generalized experimental protocol for the isolation of flavonol rhamnosides like Eupatolin from plant material, based on established phytochemical techniques.

2.1.1. Plant Material Collection and Preparation

  • Aerial parts (leaves and flowers) of Eupatorium ligustrinum are collected and authenticated.

  • The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds and then ground into a coarse powder.

2.1.2. Extraction

  • The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with methanol or ethanol.

  • The crude extract is concentrated under reduced pressure using a rotary evaporator.

2.1.3. Fractionation

  • The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are typically concentrated in the ethyl acetate and n-butanol fractions.

2.1.4. Chromatographic Purification

  • The flavonoid-rich fraction is subjected to column chromatography over silica gel or Sephadex LH-20.

  • Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, to separate the components based on their polarity.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a spraying reagent (e.g., natural product-polyethylene glycol reagent).

  • Fractions containing the target compound (Eupatolin) are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Experimental Protocol: Hydrolysis of Eupatolin to this compound

To obtain the aglycone this compound, the isolated Eupatolin undergoes hydrolysis to cleave the rhamnose sugar moiety.

2.2.1. Acid Hydrolysis

  • The purified Eupatolin is dissolved in a mixture of methanol and aqueous acid (e.g., 2M HCl).

  • The solution is refluxed for a period of 2-4 hours.

  • The reaction mixture is then diluted with water and the precipitated aglycone (this compound) is extracted with a non-polar solvent like ethyl acetate.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield crude this compound.

  • The crude product can be further purified by recrystallization or chromatography.

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the complete chemical structure and assign all proton and carbon signals.

  • Ultraviolet-Visible (UV) Spectroscopy: To observe the characteristic absorption maxima of the flavonoid chromophore.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Quantitative Data

ParameterValueMethod of Determination
Yield of Crude Extract 5-15% (w/w)Gravimetric
Yield of Eupatolin 0.1-0.5% (of crude extract)Gravimetric after purification
Yield of this compound 60-80% (from Eupatolin)Gravimetric after hydrolysis
Purity of this compound >95%HPLC
Retention Time (HPLC) Compound-specificReverse-phase HPLC
Molecular Formula C₁₇H₁₄O₈High-Resolution Mass Spectrometry
Molecular Weight 346.29 g/mol Mass Spectrometry

Biological Activities and Signaling Pathways

This compound has garnered significant attention for its diverse pharmacological properties, particularly its anti-cancer and anti-inflammatory effects.

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. Its anti-cancer effects are mediated through the modulation of key signaling pathways involved in cell growth, survival, and metastasis.

5.1.1. PI3K/AKT/mTOR Pathway

This compound can suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway, which is often hyperactivated in cancer. By inhibiting this pathway, this compound can lead to decreased cell proliferation and increased apoptosis.

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

5.1.2. MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in cancer progression. This compound has been observed to modulate the activity of key components of this pathway, such as ERK, JNK, and p38, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

MAPK_Pathway This compound This compound RAS RAS This compound->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound's inhibitory effect on the MAPK signaling cascade.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This is often achieved through the inhibition of the NF-κB signaling pathway.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB NF-κB Inflammatory_Stimuli->NF_kB This compound This compound This compound->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NF_kB->Pro_inflammatory_Genes

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Experimental Workflow Summary

The overall process from plant material to the characterization of this compound and the investigation of its biological activity is summarized in the following workflow diagram.

Experimental_Workflow Plant_Material Eupatorium ligustrinum (Aerial Parts) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Chromatography Column Chromatography (Silica, Sephadex) Fractionation->Chromatography Purification Preparative HPLC Chromatography->Purification Eupatolin Pure Eupatolin Purification->Eupatolin Hydrolysis Acid Hydrolysis Eupatolin->Hydrolysis This compound Pure this compound Hydrolysis->this compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, UV, IR) This compound->Structure_Elucidation Bioassays Biological Activity Assays (Anti-cancer, Anti-inflammatory) This compound->Bioassays

Caption: Workflow for the discovery and analysis of this compound.

Conclusion

This compound, a flavonoid present in Eupatorium ligustrinum, demonstrates significant potential as a therapeutic agent due to its potent anti-cancer and anti-inflammatory activities. While the direct isolation from this plant source requires further detailed documentation, the established presence of its glycoside, Eupatolin, provides a clear pathway for its procurement. The modulation of critical signaling pathways such as PI3K/AKT/mTOR and MAPK underscores its importance for further investigation in drug discovery and development. This guide provides a comprehensive framework for researchers and scientists interested in the exploration of this compound and its therapeutic applications.

References

Eupatolitin CAS number, molecular formula, and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

Eupatolitin is a naturally occurring O-methylated flavonol, a type of flavonoid compound.[1] It is classified as a tetrahydroxyflavone, with its chemical structure featuring hydroxy groups at positions 3, 5, 3', and 4', and methoxy groups at positions 6 and 7.[1][2] This compound has been identified in various plant species, including Ipomopsis aggregata, Haplopappus foliosus, and others.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

IdentifierValueSource
CAS Number 29536-44-5[1][2][3][4]
Molecular Formula C17H14O8[1][2][4][5]
Molecular Weight 346.3 g/mol [1][2][3]

Nomenclature and Synonyms

For clarity and comprehensive database searching, a list of synonyms and alternative names for this compound is provided.

TypeName
Common Name This compound
Alternative Spelling Eupatoletin[1][5]
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one[1][2]
Systematic Names 3,3',4',5-Tetrahydroxy-6,7-dimethoxyflavone[1][5]
3,5,3',4'-tetrahydroxy-6,7-dimethoxyflavone[5]
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy-[1][5]
6,7-dimethoxy-3,5,3',4'-tetrahydroxyflavone[5]
Registry Numbers UNII: 9KB4QHZ4YG[1]
ChEBI: 81340[1]
PubChem CID: 5317291[1]

Related Compounds

This compound can exist in glycosidic forms, where a sugar moiety is attached to the core structure. One such example is Eupatolin, which is a this compound glycoside with a rhamnose molecule attached at the 3-position.[6] Another related glycoside is this compound 3-glucoside.[7]

References

Methodological & Application

Standard In Vitro Experimental Protocols for Eupatolitin: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin, a flavonoid compound extracted from plants of the Artemisia species, has garnered significant interest in the scientific community for its potential therapeutic properties. In vitro studies have demonstrated its anti-cancer, anti-inflammatory, and antioxidant activities. This document provides a comprehensive overview of standard in vitro experimental protocols to investigate the biological effects of this compound, focusing on its mechanisms of action in cancer and inflammation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various in vitro studies on this compound, providing a clear comparison of its efficacy across different cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound in Human Colon Cancer Cell Lines

Cell LineAssayIC50 (µM)Exposure Time (h)Reference
HCT116Cell Viability Assay>2548[1]
HT29Cell Viability Assay>5048[1]

Table 2: Pro-Apoptotic Effects of this compound in Human Colon Cancer Cell Lines

Cell LineThis compound (µM)Apoptosis Induction (Fold Increase)Mitochondrial Membrane Potential Decrease (Fold Increase)Exposure Time (h)Reference
HCT116504.42.048[1]
HCT11610013.22.648[1]
HT29501.6-48[1]
HT291001.71.548[1]

Table 3: Anti-inflammatory Activity of this compound

Cell LineAssayStimulantIC50 (µM)Reference
RAW 264.7NO Release InhibitionLPS6[2]

Experimental Protocols

This section details the methodologies for key in vitro experiments to characterize the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., HCT116, HT29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound using flow cytometry.[3][4]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[3]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[3] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.[5][6][7][8]

Materials:

  • Cancer cell lines

  • This compound

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for 24-48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[8]

  • Incubate the fixed cells at -20°C for at least 2 hours.[5]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[7]

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.[9]

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against total and phosphorylated AKT, ERK, p38, JNK, cleaved PARP, cleaved Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Anti-Inflammatory Assay (Nitric Oxide Measurement)

Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • LPS (Lipopolysaccharide)

  • This compound

  • Griess Reagent

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflow for its in vitro evaluation.

Eupatolitin_Signaling_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt This compound->Akt inhibits NFkB NF-κB This compound->NFkB inhibits MAPK MAPK (p38, ERK, JNK) This compound->MAPK modulates ROS ROS This compound->ROS inhibits Apoptosis Apoptosis This compound->Apoptosis induces Stimuli Inflammatory Stimuli (e.g., FPM, LPS) Stimuli->ROS PI3K->Akt Akt->NFkB Akt->Apoptosis regulates Inflammation Inflammation NFkB->Inflammation Gene_Expression Gene Expression (Pro-inflammatory, Survival) NFkB->Gene_Expression MAPK->Apoptosis regulates ROS->Akt ROS->NFkB ROS->MAPK

Caption: this compound's modulation of key signaling pathways.

In_Vitro_Workflow cluster_assays In Vitro Assays start Start: this compound Compound cell_culture Cell Culture (Cancer or Immune Cells) start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle inflammation Anti-inflammatory (NO Assay) treatment->inflammation data_analysis Data Analysis (IC50, Fold Change, etc.) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis inflammation->data_analysis western_blot Mechanism Study (Western Blot) conclusion Conclusion (Biological Effect & MoA) western_blot->conclusion data_analysis->western_blot

References

Designing In Vivo Studies to Evaluate Eupatolitin Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin, a flavone found in various medicinal plants, has garnered significant interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory and anti-cancer properties. This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy of this compound. The focus is on two widely accepted preclinical models: the tumor xenograft model for anti-cancer evaluation and the carrageenan-induced paw edema model for anti-inflammatory assessment.

This compound has been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, including the PI3K/AKT, MAPK, and NF-κB pathways.[1][2][3] These pathways are critical targets in the development of novel therapeutics, and understanding this compound's effect on them is crucial for elucidating its mechanism of action.

Section 1: In Vivo Anti-Cancer Efficacy Evaluation

Application Note: Tumor Xenograft Model

The tumor xenograft model is a standard preclinical method to assess the anti-cancer potential of a compound. This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. This compound's ability to inhibit tumor growth can be quantified by measuring tumor volume and weight over time.

Experimental Protocol: Subcutaneous Tumor Xenograft Model

This protocol details the steps for evaluating this compound's efficacy in a subcutaneous tumor xenograft model.

Materials:

  • Human cancer cell line (e.g., MKN45 gastric cancer cells)

  • Immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old

  • This compound

  • Vehicle (e.g., Hank's Balanced Salt Solution - HBSS)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Cell Preparation: On the day of inoculation, harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume twice weekly using calipers with the formula: Tumor Volume = (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).

    • Control Group: Administer vehicle (e.g., 200 µL HBSS) via intraperitoneal (i.p.) injection.

    • This compound Group: Administer this compound at a predetermined dose (e.g., 10 mg/kg) in the same vehicle and route.

  • Treatment Schedule: Administer treatment three times a week for a specified duration (e.g., 3-4 weeks).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Data Analysis: Compare the mean tumor volume and weight between the control and this compound-treated groups. Calculate the percentage of tumor growth inhibition.

Data Presentation: Anti-Cancer Efficacy of this compound
ParameterControl Group (Vehicle)This compound Group (10 mg/kg)% Inhibition
Final Tumor Volume (mm³) Data from experimentData from experimentCalculated
Final Tumor Weight (g) Data from experimentData from experimentCalculated

Note: This table should be populated with experimental data.

Section 2: In Vivo Anti-Inflammatory Efficacy Evaluation

Application Note: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[4] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).[5] This model is valuable for screening the anti-inflammatory activity of compounds like this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the procedure for assessing the anti-inflammatory effects of this compound.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • 1% Carrageenan solution in saline

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide rats into control and treatment groups (n=6 per group).

    • Control Group: Administer vehicle orally.

    • This compound Groups: Administer this compound orally at various doses (e.g., 10, 25, 50 mg/kg).

    • Positive Control Group: Administer a standard anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg).

  • Pre-treatment: Administer the respective treatments 1 hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation: Anti-Inflammatory Efficacy of this compound
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours% Inhibition of Edema
Control (Vehicle) -Data from experiment-
This compound 10Data from experimentCalculated
This compound 25Data from experimentCalculated
This compound 50Data from experimentCalculated
Indomethacin 10Data from experimentCalculated

Note: This table should be populated with experimental data.

Section 3: Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagrams

G cluster_0 In Vivo Anti-Cancer Efficacy Workflow A Cancer Cell Culture B Tumor Inoculation in Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E This compound / Vehicle Administration D->E F Tumor Measurement E->F G Endpoint: Tumor Excision and Weight F->G H Data Analysis G->H G cluster_1 In Vivo Anti-Inflammatory Efficacy Workflow I Animal Acclimatization J Grouping and Dosing (this compound / Vehicle) I->J K Carrageenan-Induced Paw Edema J->K L Paw Volume Measurement (Plethysmometer) K->L M Data Collection at Time Points L->M N Calculation of Edema Inhibition M->N O Data Analysis N->O G cluster_0 PI3K/AKT Signaling Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits G cluster_1 MAPK Signaling Pathway Stimuli External Stimuli Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Inflammation) ERK->Transcription This compound This compound This compound->ERK Inhibits G cluster_2 NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes This compound This compound This compound->IKK Inhibits

References

Application Notes and Protocols for the Quantification of Eupatolitin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eupatolitin, a flavonoid predominantly extracted from Artemisia species, has garnered significant interest in the scientific community for its potential therapeutic properties. As research into its pharmacological effects progresses, the need for accurate and reliable methods to quantify this compound in plant extracts becomes crucial for standardization, quality control, and the development of new therapeutics. These application notes provide detailed protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Extraction Protocols for this compound from Plant Material

The initial and critical step in the quantification of this compound is its efficient extraction from the plant matrix. The choice of extraction method can significantly impact the yield and purity of the analyte.

A. General Sample Preparation

  • Drying: Air-dry the plant material (e.g., leaves, flowers) in the shade at room temperature or use a freeze-dryer to prevent the degradation of thermolabile compounds.[1][2]

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for solvent extraction.[1][2]

B. Extraction Methods

Choose one of the following methods based on laboratory equipment and desired extraction efficiency.

1. Maceration Protocol Maceration is a simple and widely used technique for extracting bioactive compounds.[3]

  • Solvent: Methanol or a mixture of ethanol and water (e.g., 80/20 v/v).[4]

  • Procedure:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g).

    • Place the powder in a closed container and add the extraction solvent (e.g., 100 mL).

    • Keep the mixture at room temperature for 3-7 days with occasional shaking.[3]

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

    • Store the dried extract at 4°C for further analysis.

2. Sonication-Assisted Extraction Protocol This method uses ultrasonic waves to accelerate the extraction process.

  • Solvent: Methanol or ethanol.

  • Procedure:

    • Place a known quantity of the powdered plant material (e.g., 1 g) in a flask.

    • Add the solvent (e.g., 20 mL).

    • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.

    • Filter the extract and concentrate it as described for maceration.

3. Soxhlet Extraction Protocol Soxhlet extraction is a continuous extraction method suitable for exhaustive extraction.[3]

  • Solvent: Methanol or ethanol.

  • Procedure:

    • Place a known amount of the powdered plant material (e.g., 10 g) in a thimble.

    • Place the thimble in the Soxhlet extractor.

    • Add the extraction solvent to the round-bottom flask.

    • Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample, extracting the desired compounds.[3]

    • Continue the extraction for several hours (e.g., 6-8 hours) until the solvent in the extractor becomes colorless.

    • Concentrate the extract using a rotary evaporator.

II. Quantification Methods

The following are validated and commonly used chromatographic methods for the quantification of this compound.

A. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust and widely used technique for the quantification of flavonoids in plant extracts.[5][6]

1. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of methanol and 0.1% orthophosphoric acid in water is commonly used.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 339 nm.[7]

  • Injection Volume: 10-20 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve a known weight of the dried plant extract in methanol to a final concentration suitable for injection (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9][10]

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be >0.99.[6]

  • Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels. The recovery should be within 95-105%.[6]

  • Precision: Assess intra-day and inter-day precision by analyzing the standard solutions multiple times on the same day and on different days. The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[6]

B. High-Performance Thin-Layer Chromatography (HPTLC) Protocol

HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is well-suited for the quantification of phytochemicals.[11][12]

1. Instrumentation

  • HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner with a densitometer.

2. Chromatographic Conditions

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of Toluene: Acetone (7:3 v/v) can be effective.[12]

  • Sample Application: Apply the standard and sample solutions as bands of a specific width using an automatic applicator.

  • Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase vapor for about 20-30 minutes.[11]

  • Densitometric Analysis: After development, dry the plate and scan it with a densitometer at the wavelength of maximum absorbance for this compound (around 340 nm).

3. Standard and Sample Preparation

  • Prepare standard and sample solutions in methanol as described for the HPLC method.

4. Method Validation

  • Validate the HPTLC method for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.[13]

C. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers high sensitivity and selectivity, making it ideal for quantifying compounds in complex matrices like plant extracts.[14][15]

1. Instrumentation

  • LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

2. Chromatographic Conditions

  • Use similar chromatographic conditions as the HPLC method, which can be optimized for faster run times if necessary.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound.

  • Data Acquisition: Acquire data using the instrument's software.

4. Standard and Sample Preparation

  • Prepare standard and sample solutions as described for HPLC, potentially at lower concentrations due to the higher sensitivity of the LC-MS system.

5. Method Validation

  • Validate the method according to ICH guidelines, paying close attention to matrix effects which can be assessed by comparing the calibration curve in solvent versus a matrix-matched calibration curve.[16]

III. Data Presentation

Summarize the quantitative data obtained from the validation of each method in the following tables for easy comparison.

Table 1: HPLC Method Validation Data for this compound Quantification

ParameterResult
Retention Time (min)Insert Value
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (R²)> 0.998
Accuracy (Recovery %)97.8% - 101.1%
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 2%
LOD (µg/mL)Insert Value
LOQ (µg/mL)Insert Value

Table 2: HPTLC Method Validation Data for this compound Quantification

ParameterResult
Rf ValueInsert Value
Linearity Range (ng/band)100 - 500
Correlation Coefficient (R²)> 0.99
Accuracy (Recovery %)98% - 102%
Intra-day Precision (%RSD)< 3%
Inter-day Precision (%RSD)< 3%
LOD (ng/band)Insert Value
LOQ (ng/band)Insert Value

Table 3: LC-MS Method Validation Data for this compound Quantification

ParameterResult
Retention Time (min)Insert Value
Linearity Range (ng/mL)Insert Value
Correlation Coefficient (R²)> 0.999
Accuracy (Recovery %)95% - 105%
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 5%
LOD (ng/mL)Insert Value
LOQ (ng/mL)Insert Value

IV. Mandatory Visualizations

Signaling Pathway

This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. Notably, it can inhibit the PI3K/AKT pathway and activate the MAPK pathway in cancer cells.[17]

Eupatolitin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K MAPK_pathway MAPK Pathway (ERK, p38, JNK) This compound->MAPK_pathway AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation Apoptosis Apoptosis AKT->Apoptosis mTOR->Cell_Proliferation MAPK_pathway->Apoptosis

Caption: this compound's inhibitory and activating effects on signaling pathways.

Experimental Workflow

The following diagram illustrates the logical flow from plant material collection to the final quantification of this compound.

Eupatolitin_Quantification_Workflow Plant_Material Plant Material (e.g., Artemisia sp.) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Extraction (Maceration, Sonication, or Soxhlet) Drying_Grinding->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Crude_Extract Crude Plant Extract Filtration_Concentration->Crude_Extract Quantification Quantification Method Crude_Extract->Quantification HPLC HPLC Quantification->HPLC HPTLC HPTLC Quantification->HPTLC LCMS LC-MS Quantification->LCMS Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis HPTLC->Data_Analysis LCMS->Data_Analysis

Caption: Workflow for the quantification of this compound in plant extracts.

References

Eupatolitin in Cancer Cell Line Proliferation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin, a flavone found in various Artemisia species, has garnered significant interest in oncological research due to its demonstrated anti-cancer properties. This natural compound has been shown to impede the proliferation of various cancer cell lines, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. These application notes provide a comprehensive overview of the use of this compound in cancer cell line proliferation assays, including detailed experimental protocols and a summary of its efficacy.

This compound exerts its anti-proliferative effects through the modulation of critical cellular signaling cascades. Notably, it has been shown to inhibit the PI3K/AKT pathway and activate the MAPK signaling pathway in cancer cells.[1][2] This dual action can lead to cell cycle arrest and the induction of apoptosis, making this compound a promising candidate for further investigation as a potential therapeutic agent.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The inhibitory effects of this compound on the proliferation of various cancer cell lines are typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in different human cancer cell lines.

Cell LineCancer TypeIC50 (µM)AssayCitation
HCT116Colon Carcinoma>25Proliferation Assay[1]
HT29Colorectal Adenocarcinoma>50Proliferation Assay[1]
PC3Prostate Cancer12.5 - 50MTT Assay[3]
LNCaPProstate CancerNot SpecifiedMTT Assay[3]
786-ORenal Cell CarcinomaNot SpecifiedApoptosis Assay[2]

Note: IC50 values can vary depending on the specific assay conditions, including incubation time and cell density. The values presented here are for comparative purposes.

Key Signaling Pathways Modulated by this compound

This compound's mechanism of action involves the intricate regulation of signaling pathways crucial for cancer cell proliferation and survival. The two primary pathways affected are the PI3K/AKT and MAPK pathways.

The PI3K/AKT signaling pathway is a central regulator of cell growth, survival, and metabolism. In many cancers, this pathway is hyperactivated, promoting uncontrolled cell proliferation and resistance to apoptosis. This compound has been shown to inhibit the phosphorylation of key components of this pathway, such as AKT, thereby downregulating its activity.[1][2]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and stress responses. This compound has been observed to activate components of the MAPK pathway, including ERK, JNK, and p38, which can lead to the induction of apoptosis in cancer cells.[1][2]

G This compound's Impact on PI3K/AKT and MAPK Signaling cluster_0 Drug cluster_1 PI3K/AKT Pathway cluster_2 MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition MAPK MAPK This compound->MAPK Activation AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival ERK/JNK/p38 ERK/JNK/p38 MAPK->ERK/JNK/p38 Apoptosis Apoptosis ERK/JNK/p38->Apoptosis

Caption: this compound inhibits the PI3K/AKT pathway and activates the MAPK pathway.

Experimental Protocols

The following are detailed protocols for commonly used cancer cell line proliferation assays to evaluate the effects of this compound.

Experimental Workflow Overview

G Cell_Culture 1. Cancer Cell Culture Seeding 2. Seed Cells in Plates Cell_Culture->Seeding Treatment 3. Treat with this compound Seeding->Treatment Incubation 4. Incubate for 24-72h Treatment->Incubation Assay 5. Perform Proliferation Assay (MTT, BrdU, or Colony Formation) Incubation->Assay Data_Analysis 6. Data Analysis & IC50 Determination Assay->Data_Analysis

Caption: General workflow for assessing this compound's effect on cell proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

BrdU (Bromodeoxyuridine) Incorporation Assay

This assay measures DNA synthesis, a direct indicator of cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)

  • Substrate for the conjugated enzyme (e.g., TMB for HRP)

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling:

    • At the end of the treatment period, add BrdU labeling solution to each well at the recommended concentration.

    • Incubate for 2-4 hours at 37°C.

  • Cell Fixation and DNA Denaturation:

    • Carefully remove the medium.

    • Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Remove the fixing/denaturing solution and wash the wells twice with wash buffer.

    • Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

  • Absorbance/Fluorescence Measurement:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Similar to the MTT assay, calculate the percentage of BrdU incorporation relative to the control and determine the IC50 value.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well or 12-well plates

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

  • PBS

Protocol:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound for 24 hours.

    • After treatment, remove the medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation:

    • Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

  • Fixation and Staining:

    • Carefully remove the medium and wash the wells with PBS.

    • Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 10-15 minutes.

    • Remove the fixation solution and let the plates air dry.

    • Stain the colonies by adding 1 mL of crystal violet solution to each well and incubating for 10-20 minutes.

  • Colony Counting:

    • Gently wash the plates with water to remove excess stain and let them air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • Plot the surviving fraction against the this compound concentration.

Conclusion

This compound demonstrates significant anti-proliferative activity against a range of cancer cell lines. Its mechanism of action, involving the modulation of the PI3K/AKT and MAPK signaling pathways, highlights its potential as a valuable tool in cancer research and drug development. The provided protocols offer standardized methods for assessing the efficacy of this compound and similar compounds in vitro. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

Eupatolitin: Application Notes and Protocols for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin, a flavone found in various Artemisia species, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo research models.[1][2][3] Its mechanism of action primarily involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[2][4][5] These characteristics make this compound a compelling candidate for further investigation and development as a novel anti-inflammatory agent.

These application notes provide a summary of the key findings on the anti-inflammatory effects of this compound, along with detailed protocols for its application in common research models.

Data Presentation: In Vitro and In Vivo Anti-Inflammatory Effects

The following tables summarize the quantitative data on the efficacy of this compound in various experimental models.

Table 1: In Vitro Anti-Inflammatory Effects of this compound on Macrophages

Cell LineInducerMediator/CytokineThis compound Concentration% Inhibition / EffectReference
RAW264.7LPSNitric Oxide (NO)Dose-dependentSignificant reduction[4][5]
RAW264.7LPSiNOSDose-dependentDecreased expression[4][5]
RAW264.7LPSCOX-2Dose-dependentDecreased expression[4][5]
RAW264.7LPSTNF-αDose-dependentDecreased production[4][5]
RAW264.7LPSIL-6Dose-dependentDecreased production[4][5]
RAW264.7LPSIL-1βDose-dependentDecreased production[5]
J774A.1LPSNitric Oxide (NO)Dose-dependentSuppressed production[5]
J774A.1LPSiNOSDose-dependentSuppressed expression[5]
J774A.1LPSCOX-2Dose-dependentDecreased expression[5]
J774A.1LPSTNF-αDose-dependentDecreased expression[5]
J774A.1LPSIL-6Dose-dependentDecreased expression[5]
J774A.1LPSIL-1βDose-dependentDecreased expression[5]
Mouse PeritonealLPSNitric Oxide (NO)Dose-dependentSuppressed production[5]
AGSH. pylori (CagA+)IL-1β, TNF-α10, 50, 100 ngDose-dependent reduction[6]
AGSH. pylori (CagA+)IL-6, IL-8, MCP-1 (mRNA)10, 50, 100 ngDose-dependent reduction[6]

Table 2: In Vivo Anti-Inflammatory Effects of this compound

Animal ModelDisease ModelThis compound DosageKey FindingsReference
MiceLPS-induced Acute Kidney Injury10 mg/kgAttenuated renal dysfunction, reduced serum creatinine and BUN, decreased serum and renal TNF-α, IL-6, and IL-1β.[7]
RatsLPS-induced Acute Lung InjuryConcentration-dependentAlleviated structural damage, decreased lung wet/dry ratio, reduced TNF-α, IL-6, and MCP-1 levels.[1]
MiceLPS-induced Paw EdemaNot specifiedEffectively suppressed edema formation and down-regulated iNOS and COX-2 expression.[4]
MiceCarrageenan-induced Paw EdemaNot specifiedInhibited hind paw edema.[3]
MiceCollagen-induced ArthritisNot specifiedReduced arthritis scores.[8]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting key signaling cascades.

Eupatolitin_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates IKK IKK TLR4->IKK activates PI3K PI3K TLR4->PI3K activates This compound This compound This compound->JNK inhibits This compound->p38 inhibits This compound->ERK inhibits This compound->IKK inhibits NFkB_nuc NF-κB (nucleus) This compound->NFkB_nuc inhibits translocation Akt Akt This compound->Akt inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) JNK->Cytokines induces expression Mediators Inflammatory Mediators (iNOS, COX-2) JNK->Mediators induces expression p38->Cytokines induces expression p38->Mediators induces expression ERK->Cytokines induces expression ERK->Mediators induces expression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines induces expression NFkB_nuc->Mediators induces expression PI3K->Akt activates Akt->Cytokines induces expression Akt->Mediators induces expression

Caption: this compound inhibits inflammatory responses by targeting MAPK, NF-κB, and PI3K/Akt pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.

In Vitro Anti-Inflammatory Assay in Macrophages

In_Vitro_Workflow cluster_assays Downstream Assays start Start cell_culture Culture RAW264.7 Macrophages start->cell_culture seeding Seed cells in 96-well or 6-well plates cell_culture->seeding treatment Pre-treat with this compound (various concentrations) seeding->treatment stimulation Stimulate with LPS (e.g., 1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation nitrite Nitrite Assay (Griess Reagent) incubation->nitrite elisa ELISA (TNF-α, IL-6) incubation->elisa qpcr qPCR (iNOS, COX-2, Cytokine mRNA) incubation->qpcr western Western Blot (p-p65, p-JNK, etc.) incubation->western end End nitrite->end elisa->end qpcr->end western->end

Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

  • Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Protocol:

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding enzyme conjugate, and adding substrate.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

4. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:

  • Principle: Measures the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).

  • Protocol:

    • Lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).

    • Calculate the relative gene expression using the ΔΔCt method.

5. Western Blotting for Protein Expression and Phosphorylation:

  • Principle: Detects the expression and phosphorylation status of key signaling proteins (e.g., p65, p-p65, JNK, p-JNK).

  • Protocol:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

1. Animals:

  • Male Wistar rats or Swiss albino mice.

2. Materials:

  • This compound

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Parenteral administration equipment

  • Plethysmometer

3. Protocol:

  • Fast the animals overnight with free access to water.

  • Administer this compound (e.g., 10, 25, 50 mg/kg) or the vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Conclusion

This compound consistently demonstrates potent anti-inflammatory effects in both cellular and animal models. Its ability to suppress the production of key inflammatory mediators and cytokines through the inhibition of the NF-κB and MAPK signaling pathways underscores its therapeutic potential. The provided protocols offer a framework for researchers to further explore and validate the anti-inflammatory properties of this compound in various disease contexts.

References

Eupatolitin: A Potent Inhibitor of the NF-κB Signaling Pathway for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupatolitin is a flavonoid compound that has demonstrated significant anti-inflammatory and potential anti-cancer properties. Its primary mechanism of action involves the potent and specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer. This compound's ability to modulate this pathway makes it an invaluable tool for researchers studying the intricacies of NF-κB signaling and for professionals in the early stages of drug discovery and development.

This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate the NF-κB signaling cascade.

Mechanism of Action

This compound exerts its inhibitory effect on the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being a key member. Upon stimulation by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. The activated IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at specific serine residues.[1] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, leading to their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory and pro-survival genes.

This compound has been shown to directly inhibit the kinase activity of IKKβ.[2] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This leads to the retention of the NF-κB/IκBα complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and the expression of its target genes.[3]

Quantitative Data

The following tables summarize the effective concentrations and inhibitory activities of this compound and related compounds on the NF-κB pathway.

Compound Cell Line Assay Parameter Value Reference
EupatilinAGS (gastric carcinoma)Western BlotEffective Concentration10-100 ng/mL[4]
EupatilinHCT116, HT29 (colon cancer)Apoptosis AssayOptimal Concentration50 µM[5]
EupafolinMacrophagesNitric Oxide InhibitionIC506 µM[6]
EF31 (curcumin analog)In vitroIKKβ Kinase AssayIC50~1.92 µM[2]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study the effects of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound.

Materials:

  • Appropriate cell line (e.g., RAW 264.7, HeLa, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Stimulating agent (e.g., TNF-α or LPS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

Procedure:

  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Once cells reach 80-90% confluency, detach adherent cells using Trypsin-EDTA and seed them into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for luciferase assays).

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1-2 hours.

  • Following pre-treatment, stimulate the cells with an appropriate NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for the desired time period (e.g., 15-60 minutes for phosphorylation studies, longer for gene expression studies).

  • After stimulation, proceed with cell harvesting for downstream analysis (e.g., Western blotting, Luciferase Reporter Assay, EMSA).

Western Blotting for NF-κB Pathway Proteins

This protocol allows for the detection of changes in the phosphorylation and protein levels of key components of the NF-κB pathway.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IKKα/β, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • For nuclear translocation studies, perform nuclear and cytoplasmic fractionation prior to Western blotting and use Lamin B1 and β-actin as nuclear and cytoplasmic loading controls, respectively.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.[7][8]

Materials:

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Cells seeded in a 96-well plate

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.

  • Allow 24 hours for plasmid expression.

  • Pre-treat the transfected cells with this compound or vehicle as described in Protocol 1.

  • Stimulate the cells with an NF-κB activator.

  • After stimulation (typically 6-24 hours), lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.[9][10][11]

Materials:

  • Nuclear extracts from treated cells

  • Biotin- or ³²P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site

  • Poly(dI-dC)

  • Binding buffer

  • Non-denaturing polyacrylamide gel

  • Electrophoresis buffer

  • Streptavidin-HRP (for biotinylated probes) and chemiluminescent substrate or autoradiography film (for ³²P-labeled probes)

Procedure:

  • Prepare nuclear extracts from cells treated with this compound and an NF-κB activator.

  • Incubate the nuclear extracts (5-10 µg) with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer for 20-30 minutes at room temperature.

  • For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction mixture to confirm the identity of the protein-DNA complex.

  • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Transfer the complexes to a nylon membrane (for biotinylated probes) or dry the gel (for ³²P-labeled probes).

  • Detect the labeled probe using a chemiluminescent detection method or autoradiography.

Visualizations

Signaling Pathway Diagram

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex IKK_Complex_active Active IKK Complex IKK_Complex->IKK_Complex_active Activation NFkB_IkB p65 p50 IκBα IKK_Complex_active->NFkB_IkB Phosphorylation This compound This compound This compound->IKK_Complex_active Inhibition p_IkB p65 p50 p-IκBα Proteasome 26S Proteasome p_IkB->Proteasome Ubiquitination & Degradation NFkB p65 p50 Proteasome->NFkB NFkB_n p65 p50 NFkB->NFkB_n Translocation DNA κB Site NFkB_n->DNA Binding Gene_Expression Gene Expression (Pro-inflammatory, Pro-survival) DNA->Gene_Expression Transcription

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assays Downstream Assays cluster_western Western Blot cluster_luciferase Luciferase Assay cluster_emsa EMSA Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Seeding 2. Seed cells in plates Cell_Culture->Seeding Eupatolitin_Treatment 3. Pre-treat with this compound Seeding->Eupatolitin_Treatment Stimulation 4. Stimulate with LPS/TNF-α Eupatolitin_Treatment->Stimulation Transfection 5b. Transfect with NF-κB Reporter Lysis_WB 5a. Cell Lysis Stimulation->Lysis_WB Stimulation->Transfection Nuclear_Extraction 5c. Nuclear Extraction Stimulation->Nuclear_Extraction SDS_PAGE 6a. SDS-PAGE & Transfer Lysis_WB->SDS_PAGE Immunoblotting 7a. Immunoblotting for p-IκBα, p-p65, etc. SDS_PAGE->Immunoblotting Lysis_Luc 6b. Cell Lysis Transfection->Lysis_Luc Luminescence 7b. Measure Luminescence Lysis_Luc->Luminescence Binding_Reaction 6c. Binding Reaction with NF-κB Probe Nuclear_Extraction->Binding_Reaction Gel_Shift 7c. Non-denaturing PAGE Binding_Reaction->Gel_Shift

Caption: General experimental workflow for studying this compound's effect on NF-κB.

Conclusion

This compound is a valuable and specific research tool for investigating the NF-κB signaling pathway. Its ability to inhibit IKKβ provides a clear mechanism for dissecting the roles of this pathway in various cellular contexts. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies of inflammation, immunity, and cancer biology.

References

Application Notes and Protocols for Eupatolitin in Cellular Oxidative Stress Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin, a flavone found in Artemisia species, has demonstrated significant potential in modulating cellular oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. This compound has been shown to exert both antioxidant and, in some contexts, pro-oxidant effects, making it a molecule of interest for therapeutic development.

These application notes provide a comprehensive guide for researchers on how to utilize this compound in cellular oxidative stress models. The document outlines its mechanism of action, provides detailed experimental protocols for inducing and measuring oxidative stress, and presents quantitative data on its efficacy.

Mechanism of Action

This compound's primary mechanism in combating oxidative stress in normal cells involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Upon exposure to oxidative stress, this compound can lead to the dissociation of Nrf2 from Keap1.[3] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[1][2][4] This binding initiates the transcription of a suite of protective enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), thereby enhancing the cell's antioxidant capacity.[5][6]

In contrast, in some cancer cell lines, this compound has been observed to have a pro-oxidant effect, leading to an increase in intracellular ROS levels and promoting apoptosis. This dual functionality highlights the context-dependent nature of this compound's activity.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound in various cellular oxidative stress models.

Cell LineStress InducerThis compound ConcentrationEffectQuantitative ValueReference
ARPE-19H₂O₂Not specifiedAttenuation of ROS productionData not available[7][8]
HCT116None50 µMIncrease in ROS production15.8-fold increase
HT29None50 µMIncrease in ROS production5.6-fold increase

Note: Quantitative data on the direct antioxidant effects of this compound, such as IC50 values for ROS scavenging and specific percentage changes in SOD, CAT, and GPx activity in non-cancerous cells, are still being actively researched and are not yet available in the public domain. The pro-oxidant effect in cancer cells suggests a complex, context-dependent mechanism of action.

Experimental Protocols

Induction of Cellular Oxidative Stress

A common method to induce oxidative stress in vitro is through exposure to hydrogen peroxide (H₂O₂).

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Cell line of interest (e.g., ARPE-19, a human retinal pigment epithelial cell line)

Protocol:

  • Culture cells to 70-80% confluency in a suitable culture vessel.

  • Prepare a fresh working solution of H₂O₂ in serum-free cell culture medium. The final concentration of H₂O₂ will need to be optimized for the specific cell line and experimental endpoint, but a common starting range is 100-500 µM.

  • Wash the cells once with sterile PBS.

  • Remove the PBS and add the H₂O₂-containing medium to the cells.

  • Incubate the cells for a predetermined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. This incubation time should also be optimized.

  • Following the incubation, the cells are ready for treatment with this compound and subsequent analysis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The most widely used method for measuring intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

Materials:

  • DCFH-DA solution (e.g., 10 mM stock in DMSO)

  • Cell culture medium (serum-free)

  • PBS

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • After inducing oxidative stress and treating with this compound, wash the cells twice with warm PBS.

  • Prepare a fresh working solution of DCFH-DA in serum-free medium at a final concentration of 10-25 µM.

  • Incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope.

  • The fluorescence intensity is proportional to the amount of intracellular ROS.

Western Blot Analysis for Nrf2 Activation

Western blotting can be used to determine the translocation of Nrf2 to the nucleus, a key indicator of its activation.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Following treatment, wash cells with ice-cold PBS and harvest.

  • Perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.

  • Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. Also, probe separate blots or strip and re-probe the same blot for Lamin B1 (nuclear loading control) and GAPDH (cytoplasmic loading control).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the Nrf2 signal in the nuclear fraction indicates activation.

Visualizations

G cluster_0 Cell Preparation cluster_1 Induction of Oxidative Stress cluster_2 This compound Treatment cluster_3 Analysis cell_culture Seed and Culture Cells induce_stress Induce Oxidative Stress (e.g., H₂O₂ Treatment) cell_culture->induce_stress eupatolitin_treatment Treat with this compound induce_stress->eupatolitin_treatment ros_measurement Measure Intracellular ROS (DCFH-DA Assay) eupatolitin_treatment->ros_measurement western_blot Analyze Nrf2 Activation (Western Blot) eupatolitin_treatment->western_blot enzyme_assays Measure Antioxidant Enzyme Activity (SOD, CAT, GPx Assays) eupatolitin_treatment->enzyme_assays

Caption: Experimental workflow for studying this compound in a cellular oxidative stress model.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (SOD, CAT, GPx) ARE->Antioxidant_Genes Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: this compound activates the Nrf2 signaling pathway to enhance cellular antioxidant defenses.

References

Application Notes and Protocols for the Laboratory Synthesis of Eupatolitin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin is a naturally occurring flavone found in several plant species, notably in the genus Artemisia. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] For research and drug development purposes, a reliable and reproducible laboratory synthesis is essential to obtain pure this compound in sufficient quantities for in-depth biological evaluation.

This document provides detailed application notes and protocols for the laboratory synthesis of this compound, its characterization, and its application in biological research. The protocols are designed to be accessible to researchers with a background in organic chemistry and cell biology.

Synthesis of this compound

The following is a representative multi-step procedure for the synthesis of this compound, based on established methods for flavonoid synthesis. The general strategy involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, followed by oxidative cyclization to the flavone core and subsequent demethylation.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2',4',5'-Trihydroxy-6'-methoxyacetophenoneReagentSigma-Aldrich
3,4-DimethoxybenzaldehydeReagentAlfa Aesar
Potassium Hydroxide (KOH)ACS GradeFisher Scientific
EthanolAnhydrousVWR
Iodine (I₂)ReagentJ.T. Baker
Dimethyl Sulfoxide (DMSO)AnhydrousAcros Organics
Pyridine HydrochlorideReagentTCI Chemicals
Dichloromethane (DCM)HPLC GradeEMD Millipore
MethanolHPLC GradeHoneywell
Ethyl AcetateACS GradePharmco-Aaper
HexanesACS GradeMacron Fine Chemicals
Silica Gel (for column chromatography)230-400 meshSorbent Technologies

Synthetic Pathway

eupatolitin_synthesis start 2',4',5'-Trihydroxy-6'-methoxyacetophenone + 3,4-Dimethoxybenzaldehyde chalcone Chalcone Intermediate start->chalcone  Claisen-Schmidt  Condensation  (KOH, EtOH) flavone Protected Flavone chalcone->flavone  Oxidative  Cyclization  (I₂, DMSO) This compound This compound flavone->this compound  Demethylation  (Pyridine HCl)

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of the Chalcone Intermediate

  • In a 250 mL round-bottom flask, dissolve 2',4',5'-trihydroxy-6'-methoxyacetophenone (1.98 g, 10 mmol) and 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in 100 mL of ethanol.

  • To this solution, add a solution of potassium hydroxide (5.61 g, 100 mmol) in 20 mL of water dropwise with stirring.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into 500 mL of ice-cold water and acidify with dilute HCl until the pH is approximately 3-4.

  • The precipitated yellow solid (the chalcone intermediate) is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Oxidative Cyclization to the Protected Flavone

  • Dissolve the dried chalcone from the previous step (approximately 3.4 g) in 50 mL of anhydrous DMSO in a 100 mL round-bottom flask.

  • Add a catalytic amount of iodine (I₂) (approximately 0.25 g, 1 mmol) to the solution.

  • Heat the reaction mixture at 120 °C for 3 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of a 10% aqueous sodium thiosulfate solution to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the protected flavone.

Step 3: Demethylation to this compound

  • Place the purified protected flavone (approximately 2.5 g) and pyridine hydrochloride (11.5 g, 100 mmol) in a 50 mL round-bottom flask.

  • Heat the mixture at 150-160 °C for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and add 50 mL of dilute HCl.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Quantitative Data (Representative)
StepStarting MaterialReagentsProductYield (%)
12',4',5'-Trihydroxy-6'-methoxyacetophenone (10 mmol)3,4-Dimethoxybenzaldehyde (10 mmol), KOH (100 mmol)Chalcone Intermediate~85%
2Chalcone Intermediate (~8.5 mmol)I₂ (1 mmol), DMSOProtected Flavone~70%
3Protected Flavone (~5.9 mmol)Pyridine HCl (100 mmol)This compound~50%

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical DataExpected Value
Molecular Formula C₁₇H₁₄O₈
Molecular Weight 346.29 g/mol
Appearance Yellow crystalline solid
Melting Point 285-287 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.4 (s, 1H, 5-OH), 9.6 (br s, 2H, 3',4'-OH), 7.6-7.5 (m, 2H, H-2', H-6'), 6.9 (d, 1H, J=8.4 Hz, H-5'), 6.5 (s, 1H, H-8), 3.9 (s, 3H, OMe), 3.8 (s, 3H, OMe)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 176.4, 161.2, 156.9, 152.1, 148.0, 145.2, 136.3, 122.9, 121.8, 119.3, 115.8, 115.5, 104.0, 98.4, 94.1, 60.1, 56.2
Mass Spectrometry (ESI-MS) m/z: 347.07 [M+H]⁺, 345.05 [M-H]⁻

Biological Applications and Signaling Pathways

This compound has demonstrated significant potential in various therapeutic areas, primarily due to its ability to modulate key cellular signaling pathways involved in cancer and inflammation.

Anti-Cancer Activity

This compound induces apoptosis and inhibits proliferation in various cancer cell lines, including colon, gastric, and prostate cancer.[3][4] A key mechanism of its anti-cancer action is the modulation of the PI3K/Akt/mTOR signaling pathway .[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] this compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis.[4][5]

PI3K_Akt_mTOR_pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K This compound->Akt

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[1] It has been shown to inhibit the NF-κB signaling pathway , a central regulator of the inflammatory response.[1] By inhibiting NF-κB activation, this compound reduces the expression of inflammatory cytokines and enzymes such as iNOS and COX-2.[8]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of synthesized this compound.

General Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis This compound Synthesis Purification Purification Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization CellCulture Cell Culture (e.g., Cancer cells, Macrophages) Characterization->CellCulture Treatment Treatment with This compound CellCulture->Treatment BioAssay Biological Assays (e.g., MTT, Western Blot, ELISA) Treatment->BioAssay DataCollection Data Collection BioAssay->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Conclusion Conclusion StatisticalAnalysis->Conclusion

Caption: General workflow for this compound research.

Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • Nitric Oxide Measurement: After 24 hours, collect the cell culture supernatant. Measure the nitric oxide (NO) concentration using the Griess reagent system according to the manufacturer's protocol.

  • Data Analysis: Determine the percentage of NO inhibition by this compound compared to the LPS-only treated group. Calculate the IC₅₀ value.

Protocol: In Vitro Anti-Cancer Assay (MTT Cell Viability Assay)
  • Cell Culture: Culture a human cancer cell line (e.g., HCT116 colon cancer cells) in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37 °C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of this compound at each time point.

Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins
  • Cell Lysis: After treating cancer cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the laboratory synthesis, characterization, and biological evaluation of this compound. The successful synthesis of this promising flavonoid will enable further investigation into its mechanisms of action and its potential as a therapeutic agent for various diseases. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

References

Troubleshooting & Optimization

Technical Support Center: Eupatolitin Solubility for Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Eupatolitin for use in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous cell culture media?

This compound is a type of flavonoid, which is a class of naturally occurring polyphenolic compounds.[1][2] Like many flavonoids, its chemical structure makes it hydrophobic, meaning it has poor solubility in water-based solutions like cell culture media. To overcome this, a common strategy is to first dissolve the compound in a small amount of an organic solvent before diluting it to the final concentration in the aqueous medium.[3][4]

Q2: What is the recommended solvent for creating a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for dissolving hydrophobic compounds for cell culture applications.[5][6] For this compound, methanol is also an effective solvent, with a solubility of 4.7 mg/mL, though this may require ultrasonic treatment and warming.[7] When preparing stock solutions for long-term storage, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[7]

Q3: My this compound precipitates when I add the stock solution to my cell culture medium. What can I do?

Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. Here are some troubleshooting steps:

  • Increase the final DMSO concentration: While you want to minimize solvent toxicity, ensuring the final DMSO concentration is sufficient to maintain solubility is crucial. Most cell lines can tolerate up to 0.5% DMSO with minimal cytotoxic effects, but it is always best to keep the final concentration as low as possible, ideally around 0.1%.[4][5]

  • Use a more dilute stock solution: By using a more dilute stock, you will add a larger volume to your media, which can help to keep the compound in solution.[3]

  • Pre-condition the media: Add the required volume of DMSO to the cell culture media first, mix well, and then add the this compound stock solution. This can help prevent localized high concentrations of the compound that can lead to precipitation.[4]

  • Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution in an intermediate aqueous buffer like PBS.[5]

Q4: Are there alternatives to DMSO for improving this compound solubility?

Yes, other solvents and excipients can be used:

  • Ethanol: Ethanol can be used as a solvent for many drugs in cell culture.[8][9] However, like DMSO, its final concentration should be kept low, typically below 0.5% to 1%, to avoid toxicity.[8] The volatility of ethanol in culture plates should also be considered.[10]

  • Pluronic F-68: This is a non-ionic surfactant that can increase the solubility of poorly water-soluble agents.[11] It is commonly used in mammalian cell cultures to protect cells from hydrodynamic stress and is FDA-approved.[11][12] It forms micelles that can encapsulate hydrophobic compounds, thereby increasing their solubility in aqueous solutions.[13][14]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in the initial solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume slightly. Use sonication or gentle warming to aid dissolution.[7]
The stock solution appears cloudy after preparation. The solubility limit in the pure solvent has been exceeded.Prepare a more dilute stock solution. Ensure the this compound is of high purity.
Precipitate forms immediately upon adding the stock to the media. The aqueous solubility has been exceeded due to "solvent shock."Decrease the stock solution concentration. Add the stock solution to media that is at 37°C and vortexing gently. Pre-treat the media with the same final concentration of the solvent before adding the stock.[4]
Cells show signs of toxicity or altered morphology. The final solvent concentration (DMSO or ethanol) is too high.Perform a dose-response curve for your specific cell line to determine the maximum tolerable solvent concentration. Keep the final solvent concentration below 0.5%, and preferably at or below 0.1%.[5]
Experimental results are inconsistent. The compound may be precipitating out of solution over time.Prepare fresh working solutions for each experiment. Visually inspect the media for any signs of precipitation before and during the experiment.

Quantitative Data Summary

ParameterValueNotes
This compound Solubility in Methanol 4.7 mg/mL (13.57 mM)May require sonication and warming.[7]
Recommended Final DMSO Concentration ≤ 0.5% (v/v)For most cell lines. Primary cells may require ≤ 0.1%.[5]
Recommended Final Ethanol Concentration ≤ 0.5% - 1% (v/v)Cell line dependent; always perform a vehicle control.[8]
Pluronic F-68 Concentration 0.1 - 5.0 g/LCommonly used range in mammalian cell culture.[12]
Stock Solution Storage -80°C for 6 months; -20°C for 1 monthProtect from light. Avoid repeated freeze-thaw cycles.[7]

Experimental Protocol: Preparation of this compound for Cell Culture

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO and diluting it to a final working concentration of 10 µM in cell culture media.

Materials:

  • This compound powder (MW: 346.3 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Cell culture medium, pre-warmed to 37°C

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution: a. Weigh out 3.46 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of cell culture grade DMSO to the tube. c. Vortex the tube until the this compound is completely dissolved. If necessary, use a sonicating water bath for short intervals. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7]

  • Prepare a 10 µM Working Solution: a. Thaw a fresh aliquot of the 10 mM this compound stock solution. b. In a sterile tube, add 999 µL of pre-warmed cell culture medium. c. Add 1 µL of the 10 mM this compound stock solution to the medium. d. Immediately vortex the tube gently to ensure rapid and even mixing. This results in a 1:1000 dilution and a final this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Vehicle Control: a. Prepare a vehicle control by adding 1 µL of pure DMSO to 999 µL of cell culture medium. This control should be used in all experiments to account for any effects of the solvent on the cells.

Visual Guides

Caption: Workflow for preparing this compound for cell culture experiments.

This compound has been shown to modulate several key cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[1][15][16] These pathways are crucial in regulating cell proliferation, apoptosis, and inflammation.[1][15][16]

signaling_pathway cluster_pi3k PI3K/Akt Signaling cluster_nfkb NF-κB Signaling PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation This compound This compound This compound->Akt Inhibits This compound->IKK Inhibits

Caption: Simplified diagram of this compound's inhibitory action on signaling pathways.

References

Assessing the stability of Eupatolitin in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Eupatolitin in various experimental buffers. As a member of the flavonol class of flavonoids, this compound's stability can be influenced by several factors in aqueous solutions. This guide offers troubleshooting advice and detailed protocols to help researchers ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Due to the potential for degradation in aqueous solutions, it is crucial to store stock solutions under appropriate conditions. For long-term storage (up to 6 months), it is recommended to store aliquots of the DMSO stock solution at -80°C and protected from light. For shorter-term storage (up to 1 month), -20°C with light protection is suitable.[1] Frequent freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation.

Q2: I'm observing a color change in my this compound-containing buffer. What does this indicate?

A2: A color change in your experimental buffer containing this compound is often an indication of compound degradation. Flavonoids, especially polyhydroxylated flavonols, are susceptible to oxidation, which can result in the formation of colored degradation products. This process can be accelerated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures.[2][3] It is advisable to prepare fresh working solutions and minimize their exposure to light and air.

Q3: My experimental results with this compound are inconsistent. Could stability be an issue?

A3: Yes, inconsistent results can be a significant indicator of this compound instability in your experimental setup. The degradation of this compound can lead to a decrease in its effective concentration, resulting in variable biological effects. Factors such as the pH of your buffer, incubation time, and temperature can all influence the rate of degradation. It is recommended to perform stability tests under your specific experimental conditions to ensure the compound remains intact throughout the duration of your assay.

Q4: What are the main factors that influence the stability of flavonols like this compound in aqueous solutions?

A4: The stability of flavonols is primarily affected by:

  • pH: Stability can be pH-dependent. Some flavonoids show increased degradation at neutral to alkaline pH.

  • Temperature: Higher temperatures generally accelerate the degradation process.[4]

  • Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation.[2][3] Preparing solutions in deaerated buffers can mitigate this.

  • Light: Photodegradation can occur upon exposure to light, especially UV light.[5] conducting experiments under subdued lighting and using amber-colored tubes is recommended.

  • Buffer Composition: The components of the buffer itself can potentially interact with the flavonoid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate formation in the final buffer. This compound has limited aqueous solubility. The final concentration may exceed its solubility limit in the experimental buffer.- Lower the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system and within the tolerated concentration limit (typically <0.1-0.5%).- Prepare fresh dilutions immediately before use.
Loss of biological activity over time. Degradation of this compound in the experimental buffer during prolonged incubation.- Perform a time-course experiment to assess the stability of this compound under your specific assay conditions (see Experimental Protocols section).- Reduce the incubation time if significant degradation is observed.- Replenish the this compound-containing medium for long-term experiments.
High background signal or unexpected results. Formation of degradation products that may have their own biological activity or interfere with the assay readout.- Analyze the buffer containing degraded this compound using HPLC or LC-MS to identify potential degradation products.- Whenever possible, prepare fresh solutions of this compound for each experiment to minimize the presence of degradation products.

Stability of Structurally Similar Flavonols

Table 1: Factors Influencing the Stability of Quercetin and Luteolin (Analogs to this compound)

Factor Effect on Stability Observations from Literature
Oxygen Decreases stabilityBoth quercetin and luteolin are unstable when exposed to atmospheric oxygen, leading to oxidative degradation.[2][3]
pH pH-dependentStability of some flavonoids decreases with increasing pH.[6]
Temperature Decreases stabilityIncreased temperatures accelerate the degradation of flavonoids.[4]
Light Decreases stabilityExposure to light, particularly UV, can cause photodegradation.[5]

Table 2: Degradation of Flavonols in Aqueous Solutions

Flavonol Conditions Key Findings on Degradation
Quercetin Aqueous and ethanolic solutionsUndergoes oxidative degradation when exposed to air.[2] The heterocyclic ring C can open during thermal processing in boiling water.[7]
Luteolin Aqueous and ethanolic solutionsUnstable when exposed to atmospheric oxygen, leading to degradation.[2]
Myricetin Boiling waterDecomposition is mainly caused by the opening of the heterocyclic ring C.[7]

Disclaimer: The data presented in Tables 1 and 2 are for flavonols structurally related to this compound. This information should be used as a general guide, and it is highly recommended to perform stability studies for this compound under your specific experimental conditions.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general method to determine the stability of this compound in a specific experimental buffer over time.

1. Materials:

  • This compound

  • DMSO (HPLC grade)

  • Experimental buffer of interest (e.g., PBS, Tris-HCl, cell culture medium)

  • Acetonitrile (HPLC grade)

  • Formic acid or other appropriate modifier (HPLC grade)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution: Dilute the this compound stock solution with the experimental buffer to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

3. Stability Study Procedure:

  • Immediately after preparing the working solution (t=0), take an aliquot, and inject it into the HPLC system to determine the initial concentration.

  • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.

  • Analyze each aliquot by HPLC.

4. HPLC Analysis:

  • Mobile Phase: A typical gradient elution for flavonoids might be a mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape. An example gradient could be: 0-20 min, 10-90% acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (can be determined by a UV scan, typically in the range of 254-370 nm for flavonols).

  • Quantification: The concentration of this compound at each time point is determined by measuring the peak area and comparing it to the peak area at t=0.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.

Visualizations

Experimental Workflow for Stability Assessment

G Experimental Workflow for this compound Stability Assessment prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute stock to final concentration in experimental buffer prep_stock->prep_working t0 t=0: Analyze initial concentration by HPLC prep_working->t0 incubate Incubate working solution at experimental conditions (e.g., 37°C) prep_working->incubate data_analysis Calculate % remaining and plot vs. time timepoints Withdraw aliquots at specific time points (t=x) incubate->timepoints hplc_analysis Analyze aliquots by HPLC timepoints->hplc_analysis hplc_analysis->data_analysis G Signaling Pathways Modulated by this compound cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway PI3K PI3K AKT AKT PI3K->AKT P70S6K P70S6K AKT->P70S6K a a S6 S6 P70S6K->S6 MAPK MAPK ERK ERK MAPK->ERK P38 P38 MAPK->P38 JNK JNK MAPK->JNK P90RSK P90RSK ERK->P90RSK This compound This compound This compound->AKT inhibits This compound->ERK activates This compound->P38 activates This compound->JNK activates

References

Optimizing Eupatolitin Dosage for In Vivo Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing eupatolitin dosage for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in an in vivo mouse study?

A starting point for dose-response studies with this compound can be inferred from studies on other flavonoids with anti-inflammatory properties. Generally, a range of 10-50 mg/kg body weight is a reasonable starting point for oral or intraperitoneal administration in mice. However, it is crucial to perform a dose-finding study to determine the optimal and non-toxic dose for your specific animal model and experimental goals.

Q2: How should I prepare this compound for oral gavage?

This compound has low aqueous solubility. For oral gavage, it is commonly suspended in a vehicle such as a 0.5% or 1% solution of carboxymethylcellulose (CMC) in sterile water. To prepare, weigh the required amount of this compound, triturate it with a small amount of the CMC solution to form a paste, and then gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare the suspension fresh daily to ensure stability.

Q3: What is a suitable vehicle for intraperitoneal (IP) injection of this compound?

For intraperitoneal injections, this compound can be dissolved in a solvent like dimethyl sulfoxide (DMSO) and then diluted with sterile phosphate-buffered saline (PBS) or saline. It is critical to keep the final concentration of DMSO as low as possible (typically <5%) to avoid solvent toxicity. A common practice is to first dissolve this compound in DMSO and then dilute it with PBS to the final desired concentration just before injection.

Q4: How can I monitor for potential toxicity of this compound in my animal model?

Monitor the animals daily for any signs of toxicity, including changes in body weight, food and water intake, behavior (e.g., lethargy, ruffled fur), and any signs of distress. For longer-term studies, it is advisable to include a cohort for preliminary toxicity assessment where higher doses are administered and key organs are examined histologically at the end of the study.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in the vehicle during administration. - Low solubility of this compound.- Inadequate suspension/dissolution.- Temperature changes affecting solubility.- Ensure thorough mixing (vortexing, sonication) of the suspension immediately before each administration.- For IP injections, prepare the final dilution in PBS from a DMSO stock solution immediately before use.- Slightly warming the vehicle (e.g., to 37°C) might improve solubility, but stability at this temperature should be confirmed.
No observable effect at the initial dose. - The dose is too low.- Poor bioavailability via the chosen route of administration.- The animal model is not sensitive to this compound.- Conduct a dose-response study with increasing concentrations of this compound (e.g., 10, 25, 50, 100 mg/kg).- Consider a different route of administration (e.g., if oral administration is ineffective, try intraperitoneal injection).- Ensure the chosen animal model is appropriate for the expected biological activity of this compound.
Signs of toxicity in the animals (e.g., weight loss, lethargy). - The administered dose is too high.- The vehicle (e.g., DMSO) is causing toxicity.- Reduce the dose of this compound.- Lower the concentration of the organic solvent (e.g., DMSO) in the vehicle for IP injections.- Include a vehicle-only control group to assess the toxicity of the vehicle itself.

Quantitative Data Summary

Table 1: Recommended Starting Dosage Ranges for this compound in Mice

Route of Administration Dosage Range (mg/kg body weight) Vehicle Frequency
Oral Gavage10 - 1000.5-1% Carboxymethylcellulose (CMC) in waterOnce daily
Intraperitoneal (IP) Injection5 - 50DMSO/PBS (final DMSO <5%)Once daily

Table 2: Solubility of this compound

Solvent Solubility Notes
Dimethyl sulfoxide (DMSO)SolubleUse as a stock solution for dilutions.
Phosphate-Buffered Saline (PBS)Sparingly solubleCan be used to dilute DMSO stock for IP injections.
WaterInsolubleRequires a suspending agent like CMC for oral gavage.

Experimental Protocols

Protocol: In Vivo Anti-Inflammatory Activity in a Mouse Model

This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation model in mice.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Groups (n=8-10 per group):

    • Vehicle Control (0.5% CMC orally)

    • This compound (10 mg/kg in 0.5% CMC, orally)

    • This compound (25 mg/kg in 0.5% CMC, orally)

    • This compound (50 mg/kg in 0.5% CMC, orally)

    • Positive Control (e.g., Dexamethasone, 1 mg/kg, IP)

  • This compound Administration:

    • Prepare this compound suspension in 0.5% CMC fresh daily.

    • Administer the respective treatments orally via gavage once daily for 3 consecutive days.

  • Induction of Inflammation:

    • One hour after the final this compound administration on day 3, induce inflammation by intraperitoneally injecting LPS (1 mg/kg).

  • Sample Collection:

    • Six hours after LPS injection, collect blood samples via cardiac puncture under anesthesia for cytokine analysis (e.g., TNF-α, IL-6).

    • Euthanize the animals and collect relevant tissues (e.g., lungs, liver) for histological analysis and measurement of inflammatory markers.

  • Analysis:

    • Measure cytokine levels in serum using ELISA kits.

    • Perform histological examination of tissues stained with Hematoxylin and Eosin (H&E).

    • Analyze gene or protein expression of inflammatory mediators (e.g., iNOS, COX-2) in tissues using RT-qPCR or Western blotting.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for In Vivo this compound Study acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=8-10/group) acclimatization->grouping treatment This compound/Vehicle Administration (Oral Gavage, Daily for 3 days) grouping->treatment induction Inflammation Induction (LPS Injection, IP) treatment->induction sampling Sample Collection (Blood and Tissues) induction->sampling analysis Data Analysis (ELISA, Histology, WB, RT-qPCR) sampling->analysis

Figure 1: Experimental workflow for an in vivo this compound study.

signaling_pathways Key Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad |-- Cell_Growth Cell_Growth mTOR->Cell_Growth -> Proliferation Apoptosis Apoptosis Bad->Apoptosis -> Apoptosis Eupatolitin_PI3K This compound Eupatolitin_PI3K->PI3K -> Modulates Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Differentiation Proliferation_Differentiation ERK->Proliferation_Differentiation -> Proliferation, Differentiation Eupatolitin_MAPK This compound Eupatolitin_MAPK->Ras -> Modulates IKK IKK IkB_NFkB IkB_NFkB IKK->IkB_NFkB -> Phosphorylates NFkB_translocation NFkB_translocation IkB_NFkB->NFkB_translocation -> NF-κB Translocation Inflammation_Genes Inflammation_Genes NFkB_translocation->Inflammation_Genes -> Inflammatory Gene Expression Eupatolitin_NFkB This compound Eupatolitin_NFkB->IKK --| Inhibits

Figure 2: Key signaling pathways modulated by this compound.

Technical Support Center: Eupatolitin Extraction from Natural Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of Eupatolitin from natural plant sources. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in natural product extraction. Several factors could be contributing to this. Here's a step-by-step troubleshooting guide:

  • Plant Material:

    • Source and Species: The concentration of this compound can vary significantly between different species of Artemisia and even within the same species depending on the geographical location and growing conditions[1][2]. Ensure you are using a plant source known for high this compound content, such as Artemisia asiatica[3].

    • Plant Part: this compound concentration can differ between the leaves, stems, and roots. For many Artemisia species, the highest concentration of flavonoids is found in the leaves and aerial parts[4][5].

    • Drying Method: The drying process can significantly impact the content of bioactive compounds. High temperatures can lead to degradation[6][7]. Freeze-drying or shade-drying are generally preferred over oven-drying at high temperatures to preserve thermolabile compounds[8][9][10].

  • Extraction Method and Parameters:

    • Choice of Solvent: The polarity of the solvent is crucial. This compound, a flavone, is moderately polar. Solvents like ethanol, methanol, or mixtures with water are commonly used for flavonoid extraction[11][12]. A high proportion of ethanol has been shown to maximize the this compound content in the extract[3]. Apolar solvents are generally less effective for extracting this compound.

    • Temperature: While increased temperature can enhance extraction efficiency by improving solvent penetration and solubility, excessive heat can cause degradation of this compound[3][13]. An optimal temperature, often around 60°C, should be determined to balance yield and degradation[11].

    • Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant matrix to the solvent. However, prolonged exposure to high temperatures can lead to degradation[14].

    • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency, but using excessive solvent can be costly and time-consuming during the evaporation step[15].

  • Extraction Technique:

    • Conventional vs. Modern Methods: Conventional methods like maceration and Soxhlet extraction can be time-consuming and use large volumes of solvent. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) can offer higher yields in shorter times with less solvent[4][14].

G A Start: Low this compound Yield B Step 1: Verify Plant Material - Correct species and plant part? - Appropriate drying method used? A->B C Step 2: Optimize Extraction Solvent - Test different polarities (e.g., 70-90% Ethanol). - Use a high ethanol proportion. B->C D Step 3: Optimize Extraction Temperature - Test a range (e.g., 40-70°C). - Avoid excessively high temperatures. C->D E Step 4: Optimize Extraction Time - Perform a time-course experiment (e.g., 30-120 min). D->E F Step 5: Evaluate Extraction Technique - Consider modern methods (UAE, PLE). - Compare with conventional methods. E->F G Step 6: Purify and Quantify - Use HPLC for accurate quantification. F->G H End: Optimized this compound Yield G->H

Caption: Strategies to enhance the selectivity of this compound extraction.

Frequently Asked Questions (FAQs)

Q4: What is the best solvent for extracting this compound from Artemisia species?

A4: Based on research, a high proportion of ethanol in an ethanol-water mixture is effective for maximizing the content of this compound in the extract.[3] 80% methanol has also been identified as a good compromise solvent for extracting a wide range of flavonoids and other phenolic compounds.[11] The optimal solvent and its concentration may vary depending on the specific plant material and extraction technique used.

Q5: What are the recommended starting parameters for Ultrasound-Assisted Extraction (UAE) of this compound?

A5: For UAE, you can start with the following parameters and then optimize them for your specific sample:

  • Solvent: 70-80% Ethanol or Methanol

  • Temperature: 50-60°C

  • Time: 30-45 minutes

  • Solid-to-Liquid Ratio: 1:20 (g/mL)

  • Ultrasonic Frequency: 40 kHz

Q6: How can I quantify the amount of this compound in my extract?

A6: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the most common and reliable method for quantifying this compound.[3][16] A reversed-phase C18 column is typically used. You will need a certified reference standard of this compound to create a calibration curve for accurate quantification.

Q7: What is a general protocol for the extraction and purification of this compound?

A7: Here is a general experimental protocol based on common practices:

Experimental Protocol: Extraction and Purification of this compound

  • Preparation of Plant Material:

    • Dry the aerial parts of the Artemisia plant at a low temperature (e.g., shade-drying or freeze-drying) to a constant weight.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 80% ethanol at a solid-to-liquid ratio of 1:20 (g/mL) for 24 hours at room temperature with occasional stirring.

    • Alternatively, perform ultrasound-assisted extraction at 50°C for 45 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Purification:

    • Dissolve the crude extract in a small amount of the initial mobile phase for chromatography.

    • Perform column chromatography on a macroporous resin column.

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoids with an increasing gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Pool the this compound-rich fractions and concentrate them under reduced pressure.

    • For higher purity, further purification can be achieved using preparative HPLC.

Table 2: Comparison of this compound and Total Flavonoid Content in Different Artemisia Species

Artemisia SpeciesPlant PartThis compound ContentTotal Flavonoid Content (mg QUE/g)Reference
Artemisia asiaticaAerial partsHigh (Optimized extraction with high ethanol proportion)Not specified[3]
Artemisia vulgarisAerial partsPresent57.28 - 63.74[4][5]
Artemisia absinthiumLeavesThis compound-O-deoxyhexoside-O-hexoside detectedNot specified[1]
Eupatorium littoraleLeaves0.29%Not specified[16]

Note: Direct quantitative comparison is challenging due to variations in analytical methods and reporting units across studies.

Signaling Pathway Visualization (Illustrative)

While this compound extraction is a chemical process and does not directly involve biological signaling pathways, we can illustrate the logical flow of the extraction and purification process.

Experimental Workflow for this compound Extraction and Analysis

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Plant Material (Artemisia sp.) B Drying (Freeze/Shade) A->B C Grinding to Powder B->C D Solvent Extraction (e.g., 80% Ethanol, UAE) C->D E Filtration D->E F Concentration (Rotary Evaporation) E->F G Crude Extract F->G H Macroporous Resin Column Chromatography G->H I Fraction Collection H->I J TLC/HPLC Screening I->J K Pooling of this compound- Rich Fractions J->K L Preparative HPLC K->L M Pure this compound L->M N Quantification (HPLC-DAD) M->N

Caption: General workflow for the extraction and analysis of this compound.

References

Determining the cytotoxic concentration of Eupatolitin in various cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the cytotoxic concentration of Eupatolitin in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported cytotoxic concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the experimental determination of this compound's cytotoxicity.

Q1: My cell viability results are inconsistent between experiments. What are the possible causes?

A1: Inconsistent results in cytotoxicity assays can stem from several factors:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly dense or sparse cultures can lead to variability. It is recommended to perform a preliminary experiment to determine the optimal seeding density for your specific cell line and assay duration.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant errors. Use calibrated pipettes and consider performing serial dilutions in larger volumes to minimize inaccuracies.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a solvent control with the same final concentration as in the experimental wells to assess its effect. Typically, the final DMSO concentration should be kept at or below 0.5%.[1]

  • Incomplete Solubilization of Formazan (MTT Assay): In the MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of error. Using an SDS-based solubilization buffer and allowing for sufficient incubation time (even overnight) can improve results.[2]

  • Washing Steps (SRB Assay): In the SRB assay, inadequate or excessive washing can lead to high background or loss of stained cellular protein, respectively. Perform washing steps gently but thoroughly and consistently across all plates.[3]

Q2: I am not observing a dose-dependent cytotoxic effect of this compound.

A2: If you do not see a clear dose-response curve, consider the following:

  • Concentration Range: The concentration range of this compound you are testing may be too narrow or not in the effective range for your specific cell line. It is advisable to perform a broad-range pilot experiment (e.g., from nanomolar to high micromolar) to identify the active range.

  • Incubation Time: The chosen incubation time might be too short for this compound to induce a cytotoxic effect. Consider extending the incubation period (e.g., 48 or 72 hours).

  • Compound Stability: Ensure the this compound stock solution is properly stored and that the compound is stable in your culture medium for the duration of the experiment. Prepare fresh dilutions for each experiment.

  • Cell Line Sensitivity: The cell line you are using may be inherently resistant to this compound. It is helpful to include a positive control (a compound with known cytotoxicity to your cell line) to validate the assay setup.

Q3: My absorbance readings in the control wells are very low.

A3: Low absorbance in control wells suggests a problem with cell health or the assay itself:

  • Poor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before seeding. Contamination (e.g., mycoplasma) can also affect cell viability.

  • Incorrect Reagent Preparation: Double-check the concentration and preparation of your assay reagents (e.g., MTT, SRB). Ensure the MTT solution is fresh and protected from light.

  • Insufficient Incubation Time: The incubation time with the detection reagent (e.g., MTT) may be too short for a sufficient colorimetric signal to develop. Optimize the incubation time for your cell type.

Q4: What is the difference between this compound and Eupatorin?

A4: this compound and Eupatorin are distinct flavonoid compounds with different chemical structures. While both have demonstrated cytotoxic effects, their potencies and mechanisms of action may differ. It is crucial not to use their data interchangeably.

Cytotoxic Concentration of this compound in Various Cell Lines

The following table summarizes the reported cytotoxic effects of this compound on different cancer cell lines. Please note that IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method).

Cell LineCancer TypeCytotoxic Concentration (IC50)Observations
HCT116Colon Cancer> 25 µMCell viability decreased by more than 50% at concentrations of 25 µM or more.[4]
HT29Colon Cancer> 50 µMCell proliferation decreased by more than 50% at concentrations above 50 µM.[4]
PC3Prostate CancerNot explicitly statedThis compound reduced cell viability in a time- and dose-dependent manner. Exposure to 12.5µM-50µM resulted in apoptosis.
LNCaPProstate CancerNot explicitly statedThis compound reduced cell viability in a time- and dose-dependent manner.

Note: The available literature often describes concentration-dependent effects on cell viability rather than providing specific IC50 values. Researchers are encouraged to determine the precise IC50 for their specific experimental setup.

Experimental Protocols

Detailed methodologies for commonly used cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to purple formazan crystals in living cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[5]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Washing solution (1% acetic acid)

  • Solubilization solution (10 mM Tris base, pH 10.5)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[3]

  • Washing: Carefully remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[3]

  • Drying: Allow the plates to air-dry completely.

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[3]

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Experimental Workflow for Determining Cytotoxic Concentration

The following diagram illustrates a general workflow for determining the cytotoxic concentration of a compound like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Stock treat_cells Treat with Serial Dilutions prep_compound->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Cytotoxicity Reagent (MTT or SRB) incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Experimental workflow for cytotoxicity testing.

Signaling Pathways Affected by this compound

This compound has been shown to induce apoptosis and inhibit cell proliferation through the modulation of several key signaling pathways. The diagram below illustrates the putative mechanism involving the PI3K/Akt/mTOR and MAPK pathways.

G cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K MAPK_pathway MAPK Pathway (e.g., ERK, JNK, p38) This compound->MAPK_pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation MAPK_pathway->Proliferation MAPK_pathway->Apoptosis

References

Technical Support Center: Eupatolitin Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupatolitin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during dose-response curve optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and why is it important for this compound studies?

A dose-response curve is a fundamental tool in pharmacology used to characterize the relationship between the concentration of a drug, such as this compound, and its biological effect on cells or tissues. By generating a dose-response curve, researchers can determine key parameters like the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed), which is crucial for understanding the potency of this compound and selecting appropriate concentrations for further experiments.

Q2: What is a typical starting concentration range for this compound in a dose-response experiment?

Based on published data, this compound has shown cytotoxic effects in various cancer cell lines with IC50 values typically in the micromolar (µM) range. For initial experiments, it is advisable to test a broad range of concentrations, for example, from 0.1 µM to 200 µM, to capture the full sigmoidal dose-response curve.[1] The optimal range can be narrowed down in subsequent experiments based on the initial findings.

Q3: this compound is a flavonoid, are there any specific challenges I should be aware of?

Yes, flavonoids like this compound are often hydrophobic, which can lead to poor solubility in aqueous cell culture media. This can result in precipitation of the compound, leading to inaccurate and irreproducible results. It is crucial to ensure complete dissolution of this compound in a suitable solvent, such as DMSO, before preparing the final dilutions in your culture medium.

Q4: How can I troubleshoot this compound precipitation in my cell culture medium?

If you observe precipitation of this compound in your cell culture medium, consider the following troubleshooting steps:

  • Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume to achieve the final desired concentration in your culture medium.

  • Serial Dilutions: Perform serial dilutions of your this compound stock in your cell culture medium while vortexing gently to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.

  • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) to account for any potential solvent effects on cell viability.

  • Visual Inspection: Before adding to your cells, visually inspect the final this compound dilutions for any signs of precipitation. If precipitation is observed, the solutions should be remade.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media to minimize evaporation.
The dose-response curve does not reach a plateau (0% or 100% inhibition) The concentration range of this compound tested is too narrow.Broaden the concentration range in your next experiment. Include both lower and higher concentrations to ensure you capture the full sigmoidal curve.
No significant effect on cell viability is observed The tested concentrations of this compound are too low for the specific cell line. The compound has degraded.Increase the concentration range of this compound. Prepare fresh stock solutions of this compound for each experiment to ensure its stability and activity.
Unexpected increase in cell viability at high this compound concentrations Compound precipitation at high concentrations can interfere with the assay readout (e.g., by scattering light in absorbance-based assays). Off-target effects.Visually inspect for precipitation. If present, optimize the solubilization of this compound. Consider using a different type of viability assay that is less prone to interference from precipitates (e.g., a fluorescence-based assay).

Quantitative Data: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Cancer> 25[1]
HT29Colon Cancer> 50[1]
MDA-MB-468Breast Cancer0.5[2]
MCF-10A (Normal)Breast50[2]
CCD-18Co (Normal)Colon> 200[1]

Experimental Protocols

Detailed Methodology for Dose-Response Curve Generation using a Cell Viability Assay (e.g., MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is consistent and ideally below 0.5%.

    • Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-treatment" control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with this compound cell_seeding->treatment eupatolitin_prep Prepare this compound Serial Dilutions eupatolitin_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay Perform Cell Viability Assay (MTT) incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate data_analysis Calculate IC50 & Plot Dose-Response Curve read_plate->data_analysis

Caption: Experimental workflow for this compound dose-response curve optimization.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/AKT and MAPK pathways.[1]

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway PI3K PI3K AKT AKT PI3K->AKT p70S6K p70S6K AKT->p70S6K S6 S6 p70S6K->S6 Proliferation Cell Proliferation & Survival S6->Proliferation ERK ERK p90RSK p90RSK ERK->p90RSK p90RSK->Proliferation p38 p38 Apoptosis Apoptosis p38->Apoptosis JNK JNK JNK->Apoptosis This compound This compound This compound->AKT This compound->ERK This compound->p38 This compound->JNK

Caption: this compound's modulation of the PI3K/AKT and MAPK signaling pathways.

References

Validation & Comparative

In Vivo Validation of Eupatolitin's Anti-Cancer Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-cancer effects of Eupatolitin, a naturally occurring flavonoid, with established chemotherapy agents. Drawing on experimental data, we present a comprehensive overview of its performance, detailed experimental protocols, and the underlying signaling pathways.

Comparative Analysis of In Vivo Anti-Cancer Effects

The following tables summarize the quantitative data from in vivo studies, offering a clear comparison between this compound and standard chemotherapeutic drugs, 5-Fluorouracil and Paclitaxel.

Compound Cancer Model Animal Strain Dosage & Administration Tumor Growth Inhibition Key Findings
This compound 4T1 Murine Breast CancerBALB/c Mice20 mg/kg, oral gavage, daily for 28 days~27% reduction in tumor size compared to untreated control[1]Delayed tumor development and reduced lung metastasis. Enhanced anti-tumor immunity by increasing NK and CD8+ cells[1].
5-Fluorouracil (5-FU) HCT116 Human Colorectal Carcinoma XenograftNude MiceNot specified in detail, but used in combination studies38.81% as a single agent. 70.42% in combination with SM-1[2].Synergistically enhances the anti-proliferative effect of other agents[2].
Paclitaxel MCF-7 Human Breast Cancer XenograftSCID MiceNot specified in detail, but resulted in halted tumor growthHalted tumor growth (volume gains near 5 mm³/day vs. >105 mm³/day in resistant tumors)[3]Effective in drug-sensitive tumors, with resistance observed in some models[3].

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

This compound in 4T1 Murine Breast Cancer Model
  • Cell Line: 4T1 murine breast cancer cells.

  • Animal Model: Female BALB/c mice.

  • Tumor Induction: Injection of 4T1 cells into the mammary fat pad.

  • Treatment Protocol:

    • Once tumors are palpable, mice are randomized into treatment and control groups.

    • This compound is administered daily via oral gavage at a dosage of 20 mg/kg body weight for 28 days[1]. The control group receives the vehicle (e.g., olive oil)[4].

  • Tumor Measurement: Tumor volume is measured regularly using electronic calipers and calculated using the formula: Volume = 0.5236 × length × width × height[1].

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues can be collected for histological analysis (e.g., H&E staining) and investigation of apoptotic markers (e.g., TUNEL assay)[1]. Spleens may be harvested to analyze immune cell populations (e.g., NK1.1+ and CD8+ cells) by flow cytometry[1].

5-Fluorouracil in HCT116 Colorectal Cancer Xenograft Model
  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Animal Model: Immunocompromised mice (e.g., Nude or SCID mice).

  • Tumor Induction: Subcutaneous injection of HCT116 cells, often with Matrigel, into the flank of the mice.

  • Treatment Protocol:

    • Treatment is initiated when tumors reach a specified volume (e.g., 100-150 mm³).

    • 5-FU is administered, often as part of a combination therapy regimen. Dosages and schedules can vary depending on the study design[2].

  • Tumor Measurement: Tumor volumes are measured twice weekly with calipers, and the formula Volume = (length × width²) / 2 is used for calculation.

  • Endpoint Analysis: The study typically continues for a set period (e.g., up to 4 weeks) or until tumors reach a maximum volume (e.g., 2000 mm³). The primary endpoint is often the percentage of tumor growth inhibition (%T/C)[2].

Paclitaxel in MCF-7 Breast Cancer Xenograft Model
  • Cell Line: MCF-7 human breast cancer cells.

  • Animal Model: Immunocompromised mice (e.g., SCID mice).

  • Tumor Induction: Subcutaneous implantation of MCF-7 cells.

  • Treatment Protocol:

    • Treatment begins when tumors are established.

    • Paclitaxel is administered, typically intravenously, at varying dosages and schedules depending on the experimental goals[3][5].

  • Tumor Measurement: Tumor growth is monitored by measuring tumor volumes regularly[3].

  • Endpoint Analysis: In addition to tumor volume, studies may assess changes in tumor water mobility using diffusion-weighted MRI as an early indicator of treatment response[3]. Histological analysis can be performed to evaluate apoptosis and other cellular changes[5].

Signaling Pathways and Experimental Workflows

The anti-cancer effects of this compound are mediated through the modulation of key signaling pathways. The diagrams below, generated using the DOT language, visualize these pathways and the general experimental workflow for in vivo validation.

Eupatolitin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK activates CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest ReducedInvasion Reduced Invasion This compound->ReducedInvasion AKT AKT PI3K->AKT ReducedProliferation Reduced Proliferation AKT->ReducedProliferation promotes Apoptosis Apoptosis MAPK->Apoptosis

Caption: this compound's anti-cancer mechanism of action.

InVivo_Experimental_Workflow CellCulture Cancer Cell Culture (e.g., 4T1, HCT116, MCF-7) TumorInduction Tumor Induction in Animal Model CellCulture->TumorInduction Treatment Treatment Administration (this compound or Comparator) TumorInduction->Treatment TumorMonitoring Tumor Growth Monitoring Treatment->TumorMonitoring Endpoint Endpoint Analysis TumorMonitoring->Endpoint DataAnalysis Data Analysis and Comparison Endpoint->DataAnalysis

References

Eupatolitin: A Comparative Analysis of Its Antioxidant Prowess Among Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for potent natural antioxidants, the flavonoid eupatolitin has emerged as a compound of significant interest. A comprehensive analysis of available experimental data provides valuable insights into its antioxidant activity compared to other well-known flavonoids. This guide offers a detailed comparison, complete with quantitative data, experimental protocols, and a look into the cellular mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of flavonoids is most commonly evaluated through in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant activity.

The following table summarizes the IC50 values for this compound and other prominent flavonoids from various studies. It is important to note that direct comparisons are most valid when data is sourced from the same study, as experimental conditions can influence the results.

FlavonoidDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
This compound 27.6Not Available[1]
6-Methoxykaempferol (this compound) 2.3Not Available[2]
Quercetin 2.571.10[3]
Luteolin 3.101.50[3]
Kaempferol 8.903.20[3]
Apigenin 14.805.80[3]
Rutin 12.404.50[3]

Note: The significant variation in the reported DPPH IC50 values for this compound (27.6 µg/mL and 2.3 µg/mL) highlights the importance of considering the specific experimental conditions of each study. The value of 2.3 µg/mL was reported for 6-methoxykaempferol, which is a synonym for this compound.

Understanding the Antioxidant Mechanism: The Nrf2 Signaling Pathway

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway, which is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. However, in the presence of oxidative stress or electrophiles (including some flavonoids), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's defense against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids Flavonoids (e.g., this compound) Flavonoids->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 (ubiquitination & degradation) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription of Transcription Transcription Antioxidant_Genes->Transcription

Caption: The Keap1-Nrf2 signaling pathway activated by flavonoids.

Experimental Protocols

For accurate and reproducible assessment of antioxidant activity, standardized experimental protocols are crucial. Below are detailed methodologies for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds (this compound, other flavonoids)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of test samples: Dissolve the test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

  • Reaction mixture: In a 96-well plate, add 100 µL of each sample dilution to a well. Then, add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, other flavonoids)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a series of dilutions of the test compounds in the same solvent used for diluting the ABTS•+ solution.

  • Reaction mixture: In a 96-well plate, add 20 µL of each sample dilution to a well. Then, add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the sample with the ABTS•+ solution.

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Workflow for Comparative Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for comparing the antioxidant activity of different flavonoids.

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Flavonoid_Selection Select Flavonoids (this compound, Quercetin, etc.) Sample_Prep Prepare Sample Dilutions Flavonoid_Selection->Sample_Prep Reagent_Prep Prepare Reagents (DPPH, ABTS, Solvents) Reagent_Prep->Sample_Prep DPPH_Assay Perform DPPH Assay Sample_Prep->DPPH_Assay ABTS_Assay Perform ABTS Assay Sample_Prep->ABTS_Assay Absorbance Measure Absorbance DPPH_Assay->Absorbance ABTS_Assay->Absorbance Calc_Inhibition Calculate % Inhibition Absorbance->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50 Comparison Compare Antioxidant Activities Calc_IC50->Comparison

Caption: Workflow for comparing flavonoid antioxidant activity.

References

Comparative pharmacological analysis of Eupatolitin versus Eupatorin

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Pharmacological Analysis: Eupatorin in Focus

A comprehensive guide to the pharmacological activities of Eupatorin, with a notable lack of available data for a direct comparison with Eupatolitin.

Introduction

This guide provides a detailed comparative analysis of the pharmacological properties of Eupatorin. The initial aim was to compare Eupatorin with this compound; however, an extensive literature search revealed a significant lack of pharmacological data for this compound, precluding a direct comparative study. Therefore, this document will focus on the well-documented anti-inflammatory and anti-cancer activities of Eupatorin, supported by experimental data and detailed methodologies. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of Eupatorin.

Eupatorin: A Flavonoid with Potent Biological Activities

Eupatorin is a flavone that has demonstrated significant anti-inflammatory and anti-cancer properties in numerous preclinical studies. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate inflammation and cell growth.

Anti-Inflammatory Effects of Eupatorin

Eupatorin has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1] Studies have demonstrated that Eupatorin can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[1] This inhibition leads to a reduction in the inflammatory response.

The anti-inflammatory actions of Eupatorin are mediated through the inhibition of key signaling pathways, including the NF-κB and STAT1 pathways.[1] Eupatorin has been observed to inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous inflammatory genes.[2] Furthermore, it has been shown to block the activation of STAT1, another key transcription factor in the inflammatory process.[1]

Anti-Cancer Activities of Eupatorin

Eupatorin exhibits promising anti-cancer activity across various cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation.

Eupatorin's pro-apoptotic effects are mediated through the modulation of several signaling pathways. It has been shown to target the PI3K/Akt and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation.[3] By inhibiting these pathways, Eupatorin promotes apoptosis in cancer cells.

Furthermore, Eupatorin can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[3] Studies have shown that it can arrest the cell cycle at different phases, depending on the cancer cell type.

Quantitative Data on Eupatorin's Pharmacological Activities

The following tables summarize the quantitative data from various studies on the anti-inflammatory and cytotoxic effects of Eupatorin.

Table 1: Anti-Inflammatory Activity of Eupatorin

ParameterCell Line/ModelIC50 ValueReference
NO ProductionRAW 264.7 Macrophages5.2 µM
PGE₂ ProductionRAW 264.7 Macrophages5.0 µM
TNF-α ProductionRAW 264.7 Macrophages5.0 µM

Table 2: Cytotoxic Activity of Eupatorin against Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HT-29Colon Cancer13.1 µM[4]
AGSGastric Cancer14.4 µM[4]
Saos-2Osteosarcoma38.5 µM[4]
WEHI 164Fibrosarcoma40.7 µM[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Eupatorin) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting: Harvest the treated cells and wash with PBS.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Nitric Oxide (NO) Production Assay

The Griess assay is used to measure the production of nitric oxide.

  • Sample Collection: Collect the cell culture supernatant after treatment.

  • Griess Reagent Addition: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to 100 µL of the supernatant.

  • Incubation: Incubate the mixture for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by Eupatorin and a typical experimental workflow.

Eupatorin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 STAT1 STAT1 TLR4->STAT1 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes iNOS, COX-2, TNF-α NFkB->Inflammatory_Genes STAT1->Inflammatory_Genes Eupatorin Eupatorin Eupatorin->IKK Eupatorin->STAT1

Caption: Eupatorin's anti-inflammatory mechanism.

Eupatorin_Anticancer_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Eupatorin Eupatorin Eupatorin->PI3K Eupatorin->MAPK Apoptosis Apoptosis Eupatorin->Apoptosis

Caption: Eupatorin's anti-cancer signaling pathways.

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment with Eupatorin Cell_Culture->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle) Treatment->Flow_Cytometry Griess_Assay Griess Assay (NO Production) Treatment->Griess_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Griess_Assay->Data_Analysis

Caption: General experimental workflow for pharmacological analysis.

Conclusion

Eupatorin is a promising natural compound with well-documented anti-inflammatory and anti-cancer properties. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential. While a direct comparative analysis with this compound is not feasible at this time due to a lack of available data, the comprehensive information presented here on Eupatorin provides a solid foundation for further research and drug development efforts. Future studies are warranted to explore the full therapeutic scope of Eupatorin and to investigate the pharmacological profile of this compound.

References

Eupatolitin and Luteolin: A Comparative Analysis of Their Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eupatolitin and Luteolin, two structurally related flavonoids, have garnered significant attention for their potent anti-inflammatory properties. Both compounds demonstrate the ability to modulate key signaling pathways involved in the inflammatory response, positioning them as promising candidates for the development of novel anti-inflammatory therapeutics. This guide provides a comparative overview of their mechanisms of action, supported by experimental data, to aid researchers in their evaluation.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound and Luteolin on various inflammatory mediators. It is important to note that the experimental conditions may vary between studies, affecting direct comparability.

CompoundAssay SystemInhibitory TargetIC50 Value
This compound IL-1β-treated rat hepatocytesNitric Oxide (NO) Production27.5 µM
Luteolin IL-1β-treated rat hepatocytesNitric Oxide (NO) Production20.0 µM
CompoundAssay SystemInflammatory MediatorConcentration% Inhibition / Effect
This compound LPS-stimulated J774A.1 macrophagesNitric Oxide (NO)Dose-dependentSuppressed production
LPS-stimulated J774A.1 macrophagesTNF-α, IL-1β, IL-6Dose-dependentDecreased expression
Luteolin LPS-stimulated RAW 264.7 macrophagesTNF-α~5 µMSignificant inhibition
LPS-stimulated RAW 264.7 macrophagesIL-6~20 µMSignificant inhibition
LPS-stimulated RAW 264.7 macrophagesiNOS expression25 µMAttenuated mRNA expression
LPS-stimulated RAW 264.7 macrophagesCOX-2 expression25 µMAttenuated mRNA expression

Mechanisms of Action: Targeting Key Inflammatory Pathways

Both this compound and Luteolin exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular LPS LPS

MAPK Signaling Pathway

The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another crucial signaling route for inflammatory responses. Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also regulate the expression of inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular LPS LPS

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the anti-inflammatory effects of this compound and Luteolin.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or J774A.1 are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound or Luteolin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Griess_Assay_Workflow start RAW 264.7 cells seeded in 96-well plate pretreatment Pre-treat with This compound/Luteolin start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect supernatant incubation->supernatant griess_reagent Add Griess Reagent supernatant->griess_reagent measure Measure absorbance at 540 nm griess_reagent->measure end Calculate NO concentration measure->end

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentration based on the standard curve.

Western Blotting for Protein Expression Analysis

Western blotting is employed to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, p-p65, p-p38, p-ERK, p-JNK, iNOS, COX-2).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Eupatolitin: A Comparative Analysis of its Biological Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing research highlights the potential of Eupatolitin, a natural flavonoid, as a promising anti-cancer agent. This guide provides a cross-validation of its biological effects on various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein summarizes key quantitative findings and elucidates the molecular pathways influenced by this compound.

Quantitative Analysis of this compound's Anti-Cancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies, showcasing its efficacy.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
HCT116Colon Cancer>25Not Specified
HT29Colon Cancer>50Not Specified
MDA-MB-468Breast Cancer0.596
PC3Prostate Cancer12.5 - 50Not Specified
LNCaPProstate Cancer12.5 - 50Not Specified
MKN-1Gastric CancerNot SpecifiedNot Specified
SiHaCervical Cancer8.42 ± 0.76 (Parthenolide)Not Specified
MCF-7Breast Cancer9.54 ± 0.82 (Parthenolide)Not Specified

Note: Some studies utilized Parthenolide, a compound with structural similarities to this compound, and have been included for comparative purposes. Variations in experimental conditions can influence IC50 values.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis, or programmed cell death, in cancer cells. Quantitative analysis reveals a dose-dependent increase in apoptotic cell populations upon treatment.

Cell LineCancer TypeThis compound Conc. (µM)Fold Increase in ApoptosisCitation
HCT116Colon Cancer504.4
HCT116Colon Cancer10013.2
HT29Colon Cancer501.6
HT29Colon Cancer1001.7

Inhibition of Cancer Cell Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. This compound has demonstrated significant anti-metastatic potential by inhibiting these processes.

Cell LineCancer TypeThis compound Conc. (µM)Inhibition of Invasion (%)Citation
HCT116Colon Cancer5097.2
HT29Colon Cancer5042.0

Molecular Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and metastasis. The two primary pathways identified are the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, leading to decreased cancer cell survival. In prostate cancer cells, the related compound eupafolin has been found to directly bind to and attenuate the kinase activity of PI3K. In colon cancer cells, this compound inhibits the phosphorylation of Akt and its downstream targets, P70S6K and S6.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 inhibits PIP2 PIP2 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt P70S6K P70S6K Akt->P70S6K S6 S6 P70S6K->S6 Proliferation_Survival Cell Proliferation & Survival S6->Proliferation_Survival This compound This compound This compound->PI3K inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to activate specific branches of the MAPK pathway, such as ERK and JNK, in colon cancer cells, which can contribute to the induction of apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal MAP3K MAP3K Stress_Signal->MAP3K MAP2K MAP2K MAP3K->MAP2K ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis This compound This compound This compound->ERK activates This compound->JNK activates

Caption: this compound activates the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Add_MTT 3. Add MTT reagent to each well Treat_Cells->Add_MTT Incubate 4. Incubate to allow formazan crystal formation Add_MTT->Incubate Solubilize 5. Add solubilization solution (e.g., DMSO) Incubate->Solubilize Measure_Absorbance 6. Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Annexin V-PI Flow Cytometry for Apoptosis

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow Treat_Cells 1. Treat cells with This compound Harvest_Cells 2. Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend 3. Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Stain 4. Stain with Annexin V-FITC and PI Resuspend->Stain Incubate 5. Incubate in the dark Stain->Incubate Analyze 6. Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for Annexin V-PI apoptosis assay.

Protocol:

  • Treat cancer cells with this compound for the indicated time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells.

Invasion_Workflow Coat_Insert 1. Coat Transwell insert with Matrigel Seed_Cells 2. Seed cells in serum-free medium in the upper chamber with this compound Coat_Insert->Seed_Cells Add_Chemoattractant 3. Add medium with serum to the lower chamber Seed_Cells->Add_Chemoattractant Incubate 4. Incubate to allow cell invasion Add_Chemoattractant->Incubate Remove_Non-invading 5. Remove non-invading cells from the top Incubate->Remove_Non-invading Stain_and_Count 6. Stain and count invading cells Remove_Non-invading->Stain_and_Count

Caption: Workflow for the Transwell invasion assay.

Protocol:

  • Coat the upper chamber of a Transwell insert with a thin layer of Matrigel and allow it to solidify.

  • Seed cancer cells in serum-free medium containing this compound or vehicle control into the upper chamber.

  • Add medium supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the plate for 24-48 hours to allow for cell invasion.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).

  • Count the number of stained cells in several random fields under a microscope.

Western Blotting

This technique is used to detect specific proteins in a sample.

WesternBlot_Workflow Lyse_Cells 1. Lyse this compound-treated cells and quantify protein Separate_Proteins 2. Separate proteins by SDS-PAGE Lyse_Cells->Separate_Proteins Transfer 3. Transfer proteins to a membrane Separate_Proteins->Transfer Block 4. Block the membrane Transfer->Block Primary_Antibody 5. Incubate with primary antibody Block->Primary_Antibody Secondary_Antibody 6. Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detect 7. Detect signal using chemiluminescence Secondary_Antibody->Detect

Caption: Workflow for Western blotting analysis.

Protocol:

  • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

This comparative guide underscores the multifaceted anti-cancer properties of this compound and provides a foundational resource for further research and development in oncology.

Structure-Activity Relationship of Eupatolitin and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Eupatolitin, a naturally occurring flavonoid, and its derivatives. By examining its anticancer and anti-inflammatory properties, this document aims to offer valuable insights for the rational design of novel therapeutic agents. The information presented is supported by experimental data and detailed methodologies.

Introduction to this compound

This compound (3',4',5-trihydroxy-6,7-dimethoxyflavone) is a flavone found in several plant species, notably in the genus Eupatorium. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potent anticancer and anti-inflammatory effects. Understanding the relationship between its chemical structure and biological activity is crucial for optimizing its therapeutic potential and developing novel, more effective derivatives.

Comparative Biological Activities of this compound

While comprehensive studies detailing the systematic evaluation of a wide range of this compound derivatives are limited in publicly available literature, we can compile the existing data for this compound and extrapolate the expected activities of its derivatives based on well-established structure-activity relationships of flavonoids.

Table 1: Reported Biological Activities of this compound

CompoundBiological ActivityCell Line/ModelIC50 / ActivityReference
This compoundAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesIC50: 6 µM (NO inhibition)[1]
This compoundAnticancerColon cancer cells (HCT116, HT29)Inhibits cell viability, induces apoptosis[2]
This compoundAnticancerEndometrial cancer cellsInduces G2/M cell cycle arrest[2]
This compoundAnticancerEsophageal cancer cellsSuppresses cell growth[2]

Table 2: Postulated Structure-Activity Relationship of this compound Derivatives

Disclaimer: The following table is illustrative and based on established structure-activity relationships for flavonoids. The IC50 values are hypothetical and intended to guide future research.

DerivativeModificationExpected Anticancer Activity (Hypothetical IC50)Expected Anti-inflammatory Activity (Hypothetical IC50)Rationale for Expected Activity
This compound Parent Compound Baseline Baseline (6 µM) -
Derivative AO-methylation of 3'-OHPotentially decreasedPotentially decreasedThe catechol moiety (3',4'-dihydroxy) is often crucial for antioxidant and anticancer activity.
Derivative BO-methylation of 4'-OHPotentially decreasedPotentially decreasedSimilar to the methylation of the 3'-OH group.
Derivative CGlycosylation at 3-OHDecreasedDecreasedThe free 3-hydroxyl group is often important for activity. Glycosylation may improve solubility but hinder interaction with the target.
Derivative DIntroduction of a halogen at C-8Potentially increasedPotentially increasedHalogen substitution can enhance lipophilicity and cell permeability, potentially increasing activity.
Derivative EIsosteric replacement of 6-methoxy with an amino groupPotentially alteredPotentially alteredIntroduction of a basic nitrogen atom can significantly change the electronic properties and potential for new interactions.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound and its derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of this compound and its derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • LPS (from E. coli)

  • This compound and its derivatives dissolved in DMSO

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: (1 - [Nitrite in treated cells / Nitrite in LPS-stimulated cells]) x 100. The IC50 value is calculated from the dose-response curve.

Signaling Pathway Modulation

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways affected are the PI3K/AKT and MAPK pathways.

PI3K_AKT_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTOR mTOR AKT->mTOR Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K inhibits This compound->AKT inhibits This compound->ERK inhibits

Caption: this compound inhibits the PI3K/AKT and MAPK signaling pathways.

This diagram illustrates how this compound can inhibit the PI3K/AKT and MAPK signaling pathways, which are frequently overactivated in cancer. By blocking these pathways, this compound can suppress cancer cell proliferation and survival.

Experimental Workflow for SAR Studies

The following workflow outlines the key steps in conducting a structure-activity relationship study of this compound and its derivatives.

SAR_Workflow node_synthesis Synthesis of This compound Derivatives node_purification Purification and Characterization node_synthesis->node_purification node_cytotoxicity Cytotoxicity Screening (MTT Assay) node_purification->node_cytotoxicity node_anti_inflammatory Anti-inflammatory Screening (NO Inhibition Assay) node_purification->node_anti_inflammatory node_lead_identification Lead Compound Identification node_cytotoxicity->node_lead_identification node_anti_inflammatory->node_lead_identification node_mechanism Mechanism of Action Studies (Western Blot, etc.) node_lead_identification->node_mechanism node_sar_analysis SAR Analysis and Further Optimization node_mechanism->node_sar_analysis

Caption: Workflow for SAR analysis of this compound derivatives.

This workflow provides a systematic approach to synthesizing, testing, and analyzing this compound derivatives to identify compounds with improved therapeutic properties.

Conclusion

This compound is a promising natural product with significant anticancer and anti-inflammatory activities. While comprehensive SAR studies on its derivatives are still emerging, the foundational knowledge of flavonoid chemistry provides a strong basis for the rational design of novel analogues. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and its derivatives. Future studies focusing on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives are warranted to unlock their full potential in drug discovery.

References

A Comparative Analysis of Eupatolitin Isolated from Different Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

Eupatolitin, a methoxyflavone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This valuable compound is naturally synthesized by a variety of plant species, primarily within the Asteraceae family. This guide provides a comparative analysis of this compound isolated from different plant sources, focusing on yield, purity, and the methodologies employed for its extraction and purification. Furthermore, it delves into the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Plant Sources and Yield of this compound

This compound has been successfully isolated from several plant species, with notable examples found in the genera Artemisia and Eupatorium. The yield of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed. While comprehensive comparative studies detailing percentage yields from a wide range of species are limited, available data indicates that species within the Artemisia genus are prominent sources.

To provide a clearer comparative overview, the following table summarizes the known plant sources of this compound. It is important to note that the quantitative data on yield is often not standardized across studies, making direct comparisons challenging.

Plant SpeciesFamilyPlant Part UsedReported Yield/ContentPurityCitation(s)
Artemisia princepsAsteraceaeLeaves and StemsNot specifiedAlmost 100% (after recycling preparative HPLC)[4]
Artemisia kermanensisAsteraceaeWhole PlantNot specifiedNot specified[2]
Artemisia monospermaAsteraceaeAerial PartsNot specifiedNot specified[5]
Eupatorium perfoliatumAsteraceaeAerial PartsNot specifiedNot specified[3]

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from plant matrices typically involve a multi-step process, beginning with extraction followed by various chromatographic techniques to achieve high purity.

Extraction

The initial step involves the extraction of crude phytochemicals from the dried and powdered plant material. The choice of solvent and extraction method is critical for maximizing the yield of this compound.

a. Soxhlet Extraction: This is a commonly used method for the exhaustive extraction of phytochemicals from solid materials[6][7].

  • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.

  • Solvent: Ethanol or methanol are commonly used due to their polarity, which is suitable for extracting flavonoids like this compound.

  • Procedure:

    • A known quantity of dried, powdered plant material is placed in a thimble.

    • The thimble is placed into the main chamber of the Soxhlet extractor.

    • The extraction solvent is placed in the round-bottom flask.

    • The solvent is heated to its boiling point; the vapor travels up a distillation arm and floods into the chamber housing the thimble.

    • The condenser ensures that any solvent vapor cools and drips back down into the chamber.

    • The chamber slowly fills with warm solvent. When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

    • This cycle is allowed to repeat for a prescribed number of times, often for several hours.

    • After extraction, the solvent is evaporated under reduced pressure to yield the crude extract.

b. Maceration: This is a simpler extraction method that involves soaking the plant material in a solvent for a period of time with occasional agitation.

Purification

The crude extract obtained is a complex mixture of various compounds. Therefore, purification is essential to isolate this compound. Column chromatography is a fundamental technique used for this purpose[8][9][10][11].

  • Stationary Phase: Silica gel is the most common adsorbent used.

  • Mobile Phase: A gradient of solvents with increasing polarity is typically used to separate the compounds. A common solvent system starts with a non-polar solvent like n-hexane and gradually introduces a more polar solvent like ethyl acetate or methanol.

  • Procedure:

    • The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

    • The silica gel with the adsorbed extract is then loaded onto the top of a pre-packed silica gel column.

    • The mobile phase is passed through the column under gravity or with the help of a pump.

    • The different components of the extract travel down the column at different rates depending on their affinity for the stationary and mobile phases.

    • Fractions are collected at the outlet of the column.

    • Each fraction is analyzed using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed as a final purification step. One study on Artemisia princeps reported achieving a purity of almost 100% for this compound using a recycling preparative HPLC method[4].

The following diagram illustrates a general workflow for the isolation and purification of this compound.

experimental_workflow plant Dried Plant Material extraction Soxhlet Extraction (e.g., Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_this compound Pure this compound tlc->pure_this compound Combine Pure Fractions

Figure 1: General workflow for this compound isolation.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the PI3K/Akt pathway, thereby inducing apoptosis in cancer cells[12][13][14][15][16].

The following diagram illustrates the inhibitory effect of this compound on the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes This compound This compound This compound->PI3K Inhibits

Figure 2: this compound's inhibition of the PI3K/Akt pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes several key kinases such as ERK, JNK, and p38. This compound has been reported to modulate the MAPK pathway, although its specific effects can be cell-type dependent[12][17][18][19][20][21].

The diagram below provides a simplified overview of the MAPK signaling cascade and indicates the potential points of modulation by this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression This compound This compound This compound->Raf Modulates This compound->MEK Modulates This compound->ERK Modulates

Figure 3: this compound's modulation of the MAPK pathway.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. While various plant species, particularly within the Artemisia and Eupatorium genera, are known to produce this compound, there is a clear need for more standardized and comparative studies to quantify its yield and purity from these different sources. The development of efficient and scalable extraction and purification protocols is also crucial for advancing its research and potential clinical applications. Furthermore, a deeper understanding of its interactions with key signaling pathways like PI3K/Akt and MAPK will be instrumental in elucidating its full therapeutic utility and in the rational design of novel this compound-based drugs. This guide provides a foundational overview to aid researchers in this endeavor.

References

Eupatolitin's Molecular Targets: An Experimental Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Eupatolitin's Anticancer Mechanisms

This compound, a flavonoid compound, has demonstrated significant potential as an anticancer agent by targeting key molecular pathways involved in tumor progression. This guide provides an objective comparison of this compound's performance against Oridonin, another natural compound with similar anticancer properties, supported by experimental data from studies on human colon cancer cell lines.

Comparative Performance of this compound and Oridonin

The cytotoxic and pro-apoptotic effects of this compound and Oridonin have been evaluated in various colon cancer cell lines. The following tables summarize the quantitative data from these studies, providing a clear comparison of their efficacy.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Oridonin in Colon Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)
This compound HCT116~2548
HT29~10048
Oridonin SW6203.88Not Specified
HCT818.64 ± 2.2648
HCT11623.75 ± 3.0748

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pro-Apoptotic Effects of this compound and Oridonin in Colon Cancer Cells

CompoundCell LineConcentration (µM)Apoptosis Induction (Fold Increase)Key Molecular Effects
This compound HCT116504.4- Increased Bax/Bcl-2 ratio- Decreased mitochondrial membrane potential
10013.2
HT29501.6
1001.7
Oridonin SW620Not SpecifiedSignificant- Activation of caspase-3
HCT8 & HCT11620Dose-dependent- Increased cleaved caspase-3 and PARP- Increased Beclin 1 and LC3-II (autophagy)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and the workflows of the experimental protocols used to validate its molecular targets.

G cluster_0 This compound's Effect on PI3K/Akt Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

G cluster_1 Experimental Workflow: Western Blot A Cell Lysis & Protein Extraction B Protein Quantification (BCA/Bradford) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Caption: Workflow for Western Blot analysis.

G cluster_2 Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Treat with this compound/Oridonin A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution D->E F Measure absorbance E->F

Caption: Workflow for MTT cell viability assay.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and Oridonin on cancer cells.[1][2][3]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HT29, SW620) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Oridonin and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.[4][5][6][7][8]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound or Oridonin at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound and Oridonin.[9][10][11][12]

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Concluding Remarks

The experimental data robustly supports the predicted molecular targets of this compound, primarily its ability to induce apoptosis and inhibit the PI3K/Akt signaling pathway in colon cancer cells. When compared to Oridonin, another natural anticancer compound, this compound demonstrates comparable, and in some instances, more potent cytotoxic and pro-apoptotic effects, particularly in HCT116 cells. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and similar natural products in cancer drug discovery. Further in-vivo studies are warranted to fully elucidate the clinical utility of this compound.

References

Eupatolitin: A Comparative Guide to a Novel PI3K/Akt Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Eupatolitin with other established inhibitors of the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, a flavonoid, has emerged as a potential anti-cancer agent through its modulation of this key pathway.

Mechanism of Action: this compound as a Direct PI3K Inhibitor

Recent studies have elucidated the mechanism by which this compound exerts its inhibitory effects on the PI3K/Akt pathway. Computational docking models and in vitro pull-down assays have demonstrated that this compound directly binds to the ATP-binding pocket of the p110α catalytic subunit of PI3K.[1] This direct interaction inhibits the kinase activity of PI3K, leading to a downstream reduction in the phosphorylation of Akt and subsequent pathway signaling. This targeted action underscores the potential of this compound as a specific inhibitor within this critical oncogenic pathway. While a direct enzymatic IC50 value for this compound against PI3K isoforms has not been prominently reported in the reviewed literature, its efficacy has been demonstrated through cellular assays. For instance, this compound has been shown to inhibit the growth of human endometrial cancer cell lines Hec1A and KLE with IC50 values of 82.2 µM and 85.5 µM, respectively.[2]

Quantitative Comparison with Known PI3K/Akt Pathway Inhibitors

To provide a clear perspective on the performance of this compound, this section presents a quantitative comparison with a range of well-characterized PI3K/Akt pathway inhibitors. The inhibitors are categorized based on their selectivity profile: pan-PI3K inhibitors, isoform-specific PI3K inhibitors, dual PI3K/mTOR inhibitors, and Akt inhibitors.

Data Presentation: Inhibitor Potency (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various inhibitors against their respective targets. Lower IC50 values indicate higher potency.

Table 1: Pan-PI3K Inhibitors

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)
Buparlisib (BKM120)52166262116
Pictilisib (GDC-0941)333753
ZSTK4741644494.6
Pilaralisib (XL147)39-2336
Copanlisib0.53.76.40.7

Table 2: Isoform-Specific PI3K Inhibitors

InhibitorTarget IsoformIC50 (nM)
Alpelisib (BYL719)PI3Kα5
TGX-221PI3Kβ5
Idelalisib (CAL-101)PI3Kδ2.5
Duvelisib (IPI-145)PI3Kδ/γ2.5 (δ), 25 (γ)
UmbralisibPI3Kδ22.3

Table 3: Dual PI3K/mTOR Inhibitors

InhibitorPI3Kα (nM)mTOR (nM)
Dactolisib (BEZ235)420.7
Omipalisib (GSK2126458)0.0190.18
Voxtalisib (XL765)38130
Gedatolisib (PF-05212384)0.41.6
Apitolisib (GDC-0980)517

Table 4: Akt Inhibitors

InhibitorAkt1 (nM)Akt2 (nM)Akt3 (nM)
Akti-1/258210>2000
AZD5363 (Capivasertib)388
Ipatasertib (GDC-0068)52912
MK-220681265

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PI3K/Akt pathway inhibitors.

Western Blotting for Phospho-Akt (Ser473)

This assay is fundamental for assessing the inhibition of the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt, a key downstream effector of PI3K.

Materials:

  • Cell lines of interest

  • PI3K/Akt inhibitor (e.g., this compound)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-pan-Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and culture until they reach 70-80% confluency. Treat cells with various concentrations of the inhibitor for a specified time. Include a vehicle control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt. The level of Akt phosphorylation is expressed as the ratio of phospho-Akt to total Akt.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform or Akt.

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α) or Akt

  • Kinase buffer

  • Substrate (e.g., PIP2 for PI3K)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a luminescence-based assay)

  • Test inhibitor (e.g., this compound)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

Procedure (using a luminescence-based assay):

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and kinase buffer.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the generated ADP is converted to ATP, which is used to generate a luminescent signal.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of an inhibitor on cell proliferation and viability.

Materials:

  • Cell lines of interest

  • Test inhibitor (e.g., this compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value.

Visualizing the PI3K/Akt Signaling Pathway and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PI3K/Akt signaling pathway and the general workflows for the experimental protocols.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) This compound This compound This compound->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_steps Western Blot Protocol A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-Akt) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (ECL) G->H I 9. Analysis H->I

Caption: A generalized workflow for Western blotting to detect phosphorylated Akt.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay start Prepare Reaction Mix (Kinase, Substrate, Buffer) inhibitor Add Serial Dilutions of Inhibitor start->inhibitor atp Initiate Reaction with ATP inhibitor->atp incubation Incubate atp->incubation detection Detect Kinase Activity (e.g., Luminescence) incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: A simplified workflow for an in vitro kinase assay to determine inhibitor IC50.

References

Safety Operating Guide

Safe Disposal of Eupatolitin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Eupatolitin, a flavanol compound, requires careful handling and disposal due to its potential toxicity. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the proper disposal of this compound waste in a laboratory setting. Adherence to these procedures is critical for maintaining a safe working environment and complying with waste disposal regulations.

I. Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards.

Hazard Classification: According to the Safety Data Sheet (SDS), this compound is classified as Toxic if swallowed .

Precautionary Measures:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.

  • P405: Store locked up.

II. This compound Waste Disposal Protocol

All this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be disposed of as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all this compound-contaminated solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other incompatible chemical wastes[1].

  • Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," "this compound," and the primary hazard statement: "Toxic."

    • Ensure the label includes the accumulation start date and the chemical composition of the waste.

  • Storage:

    • Store the waste container in a designated, secure satellite accumulation area.

    • Keep the container closed at all times, except when adding waste.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for hazardous waste disposal[2][3]. The final disposal method should be in an approved waste disposal plant.

III. Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

ScenarioImmediate Action
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
Inhalation Move to fresh air.
Ingestion Give water to drink (two glasses at most). Seek medical advice immediately.
Spill Evacuate the area. Avoid inhalation of dusts and substance contact. Ensure adequate ventilation. Consult an expert and follow emergency procedures.

IV. Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste.

Eupatolitin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Storage & Disposal A Generate this compound Waste (Solid or Liquid) B Is waste solid or liquid? A->B C Collect in Labeled Solid Waste Container B->C Solid D Collect in Labeled Liquid Waste Container B->D Liquid E Store in Designated Satellite Accumulation Area C->E D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Dispose at Approved Waste Disposal Plant F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Eupatolitin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Eupatolitin, a flavonoid compound investigated for its potential therapeutic properties. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of research.

Personal Protective Equipment (PPE) and Handling

This compound, like many biologically active compounds, requires careful handling to minimize exposure. While a specific Occupational Exposure Limit (OEL) has not been established for this compound, it is prudent to handle it as a potentially cytotoxic substance, especially in powdered form.

Core Personal Protective Equipment:

  • Gloves: Wear two pairs of chemotherapy-grade nitrile gloves that comply with ASTM D6978 standards. Change gloves frequently, especially if contamination is suspected.

  • Gown: A disposable, low-permeability gown made of a material like polyethylene-coated polypropylene should be worn to protect against skin contact.

  • Eye and Face Protection: Use safety glasses with side shields at a minimum. When there is a risk of splashes or generating aerosols, a full-face shield is required.

  • Respiratory Protection: For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, when weighing or manipulating the powder, which can generate aerosols, a NIOSH-approved N95 or higher-level respirator is recommended. All respirator use should be in accordance with a comprehensive respiratory protection program.

Handling Procedures for this compound Powder:

  • Engineering Controls: All manipulations of this compound powder, including weighing and preparing solutions, should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Aerosol Minimization: Use gentle handling techniques to avoid generating dust.

  • Decontamination: Work surfaces should be protected with disposable bench liners. After handling, decontaminate the work area with an appropriate cleaning solution (e.g., a mild detergent solution).

Storage and Disposal

Proper storage and disposal are critical for safety and environmental protection.

Storage:

  • Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.

  • Consult the supplier's instructions for specific storage temperature requirements.

Disposal Plan:

This compound waste is considered cytotoxic waste and must be disposed of accordingly.

  • Segregation: All materials that have come into contact with this compound, including gloves, gowns, bench liners, and contaminated labware, must be segregated as cytotoxic waste.

  • Containment:

    • Solids: Place in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste."

    • Liquids: Collect in a sealed, shatter-resistant container, also labeled as "Cytotoxic Waste."

    • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.

  • Deactivation: Currently, there are no established specific chemical deactivation procedures for this compound prior to disposal. Therefore, all waste should be handled as active cytotoxic material.

  • Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration. Do not dispose of this compound waste in general laboratory or municipal trash.[1][2]

Quantitative Data Summary

Due to its status as a research compound, a formal Occupational Exposure Limit (OEL) has not been established for this compound by regulatory bodies like OSHA or the ACGIH. OELs for pharmaceutical compounds are typically derived from extensive toxicological and clinical data. In the absence of a specific OEL, a conservative approach using occupational exposure banding is recommended. Based on its biological activity, a provisional OEL in the range of 1-10 µg/m³ could be considered as a starting point for risk assessment and control strategies.

ParameterValueNotes
Occupational Exposure Limit (OEL) Not EstablishedHandle as a potentially cytotoxic compound. A provisional range of 1-10 µg/m³ may be used for initial risk assessment.
Solubility Soluble in methanolMay require ultrasonic and warming to achieve a concentration of 4.7 mg/mL.[3]
Storage Temperature -20°CProtect from light. Stock solutions may be stored at -80°C for up to 6 months.[3]

Key Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is crucial for interpreting experimental results.

Eupatolitin_PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Eupatolitin_MAPK_Pathway This compound This compound Ras Ras This compound->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eupatolitin
Reactant of Route 2
Eupatolitin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.